molecular formula C8H12N2O2 B1645829 Methyl 1-isopropyl-1H-pyrazole-3-carboxylate CAS No. 1006348-65-7

Methyl 1-isopropyl-1H-pyrazole-3-carboxylate

Cat. No.: B1645829
CAS No.: 1006348-65-7
M. Wt: 168.19 g/mol
InChI Key: PORMWGSZOHFFHJ-UHFFFAOYSA-N
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Description

Methyl 1-isopropyl-1H-pyrazole-3-carboxylate is a valuable chemical scaffold in organic and medicinal chemistry research. As a derivative of the 1H-pyrazole core, this compound serves as a versatile building block for the synthesis of more complex molecules. The 1H-pyrazole structure is a privileged scaffold in drug discovery, known for its wide spectrum of biological activities . Researchers utilize such carboxyalkyl-substituted pyrazole esters as critical intermediates in developing novel bioactive compounds . These intermediates are particularly useful in the synthesis of potential therapeutic agents, given that pyrazole derivatives have been extensively reported to exhibit anti-inflammatory, antimicrobial, anticancer, and antiviral activities, among others . The specific substitution pattern on the pyrazole ring—a methyl ester at the 3-position and an isopropyl group at the nitrogen atom—makes this compound a strategic precursor for further functionalization. It can be used to explore structure-activity relationships (SAR) in various pharmacological targets. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 1-propan-2-ylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6(2)10-5-4-7(9-10)8(11)12-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORMWGSZOHFFHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301229472
Record name Methyl 1-(1-methylethyl)-1H-pyrazole-3-carboxylate
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Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006348-65-7
Record name Methyl 1-(1-methylethyl)-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006348-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(1-methylethyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 1-Isopropyl-1H-pyrazole-3-carboxylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-isopropyl-1H-pyrazole-3-carboxylic acid methyl ester represents a critical building block in modern medicinal chemistry, particularly for the synthesis of kinase inhibitors, agrochemicals, and GPCR ligands. Its value lies in the pyrazole core —a privileged scaffold in FDA-approved drugs (e.g., Ruxolitinib, Sildenafil)—combined with the isopropyl group , which enhances lipophilicity and metabolic stability, and the methyl ester , which serves as a versatile electrophilic handle for further diversification.

This guide provides an in-depth analysis of its physicochemical properties, challenges in regioselective synthesis, and downstream applications, grounding all protocols in self-validating scientific logic.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

This molecule is often encountered as an intermediate. While the free acid form is frequently cataloged, the methyl ester is the primary species used in synthetic workflows due to its solubility and reactivity.

PropertyData / Description
Systematic Name Methyl 1-(propan-2-yl)-1H-pyrazole-3-carboxylate
Parent Acid CAS 942631-65-4 (Refers to the free acid form)
Molecular Formula

Molecular Weight 168.19 g/mol
Physical State Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, MeOH, EtOAc; Sparingly soluble in water
LogP (Predicted) ~1.8 (Isopropyl group adds ~1.0 log unit vs. methyl)
H-Bond Donors/Acceptors 0 Donors / 3 Acceptors

Synthetic Routes & Regiochemistry (The Core Expertise)

Synthesizing N-substituted pyrazoles presents a classic regioselectivity challenge: distinguishing between the N1 and N2 positions. The placement of the isopropyl group relative to the carboxylate is critical for biological activity.

Route A: Direct Alkylation (The Kinetic vs. Thermodynamic Challenge)

Method: Alkylation of methyl 1H-pyrazole-3-carboxylate using isopropyl halides.

  • Mechanism: The pyrazole anion is an ambident nucleophile.

  • The Challenge: The lone pair on N1 is less sterically hindered but electronically affected by the electron-withdrawing ester group at C3.

    • Isomer 1 (Target): 1-isopropyl-1H-pyrazole-3-carboxylate.[1][2]

    • Isomer 2 (Byproduct): 1-isopropyl-1H-pyrazole-5-carboxylate (often formed if numbering flips due to tautomerism).

  • Optimization: Using a soft base (

    
    ) in a polar aprotic solvent (DMF) favors the thermodynamically stable 1,3-isomer, though mixtures are common and require separation.
    
Route B: Cyclocondensation (De Novo Synthesis)

Method: Reaction of methyl 2,4-dioxobutanoate derivatives with isopropylhydrazine.

  • Advantage: Higher convergence.

  • Regiocontrol: The nucleophilicity of the hydrazine nitrogens differs. The terminal

    
     of isopropylhydrazine attacks the most electrophilic carbonyl.
    
Visualization: Synthetic Workflow & Separation

The following diagram illustrates the critical decision tree in synthesizing and isolating the correct isomer.

SynthesisWorkflow Start Starting Material: Methyl 1H-pyrazole-3-carboxylate Reaction Reaction: Nucleophilic Substitution (Sn2) Temp: 60°C, 4h Start->Reaction Reagent Reagents: Isopropyl Iodide + Cs2CO3 Solvent: DMF Reagent->Reaction Mixture Crude Mixture: 1,3-Isomer (Major) + 1,5-Isomer (Minor) Reaction->Mixture Separation Purification: Flash Chromatography (Hexane:EtOAc Gradient) Mixture->Separation Product Target Product: Methyl 1-isopropyl-1H-pyrazole-3-carboxylate (Confirmed by NOESY NMR) Separation->Product High Rf Fraction

Caption: Figure 1. Synthesis workflow highlighting the critical purification step required to isolate the regioisomerically pure 1,3-substituted pyrazole.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Regioselective Synthesis via Alkylation

Rationale: This method uses Cesium Carbonate to enhance the nucleophilicity of the pyrazole nitrogen while minimizing over-alkylation.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve Methyl 1H-pyrazole-3-carboxylate (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add

    
      (1.5 equiv) in one portion. Stir at Room Temperature (RT) for 30 mins to ensure anion formation.
    
    • Validation: The suspension should become slightly more homogeneous or change color (often yellowing).

  • Alkylation: Add 2-Iodopropane (1.2 equiv) dropwise via syringe.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (30% EtOAc in Hexanes).

    • Checkpoint: Look for the disappearance of the lower Rf spot (NH-pyrazole) and appearance of two higher Rf spots (Regioisomers).

  • Workup: Dilute with EtOAc (100 mL), wash with water (

    
     mL) to remove DMF, then brine. Dry over 
    
    
    
    .[3]
  • Purification: Silica gel column chromatography. The 1,3-isomer typically elutes after the 1,5-isomer or has a distinct Rf depending on the exact stationary phase; NOESY NMR is required to confirm the proximity of the Isopropyl CH proton to the Pyrazole H-5 proton.

Reactivity & Functionalization[9]

The methyl ester acts as a "gateway" functional group.

  • Saponification (

    
    ): 
    
    • Reagent: LiOH in THF/Water.

    • Use: Generates the free acid (CAS 942631-65-4) for peptide coupling.

  • Reduction (

    
    ): 
    
    • Reagent:

      
       or DIBAL-H.
      
    • Use: Creates a hydroxymethyl handle for converting to halides or ethers.

  • Amidation (

    
    ): 
    
    • Reagent: Direct aminolysis with

      
       or via acid chloride.
      
    • Use: Common linkage in kinase inhibitors (e.g., hinge binders).

ReactivityTree Core Methyl 1-isopropyl-1H- pyrazole-3-carboxylate Acid Carboxylic Acid (Peptide Coupling) Core->Acid LiOH, THF/H2O Alcohol Primary Alcohol (Ether Synthesis) Core->Alcohol LiAlH4, 0°C Amide Amide (Kinase Hinge Binder) Core->Amide R-NH2, AlMe3 Hydrazide Acyl Hydrazide (Heterocycle Formation) Core->Hydrazide NH2NH2, EtOH

Caption: Figure 2.[4][5] Divergent synthesis pathways from the methyl ester scaffold.

Handling, Safety & Stability (HSE)

Hazard Classification (GHS):

  • H315: Causes skin irritation.[6][7][8]

  • H319: Causes serious eye irritation.[6][8][9]

  • H335: May cause respiratory irritation.[6][8]

Storage Protocol:

  • Store at 2–8°C under inert atmosphere (

    
     or Ar). Esters can hydrolyze slowly if exposed to atmospheric moisture over months.
    
  • Self-Validation: Check NMR for a methanol peak (singlet at ~3.49 ppm in

    
    ) which indicates hydrolysis.
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 565662, Methyl 1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[10] Journal of Organic Chemistry.[10] (Discusses regioselectivity mechanisms relevant to pyrazole synthesis). Retrieved from [Link]

Sources

Methyl 1-isopropyl-1H-pyrazole-3-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 1-isopropyl-1H-pyrazole-3-carboxylate

Introduction

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from anti-inflammatory to anti-cancer treatments.[1] The specific substitution patterns on the pyrazole ring allow for fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. This guide focuses on this compound, a heterocyclic building block with significant potential in drug discovery and materials science.

As a Senior Application Scientist, this document is structured to provide not just protocols, but a deeper understanding of the causality behind the synthetic and analytical strategies. We will delve into its core properties, logical synthetic pathways, comprehensive characterization, and potential applications, offering a robust resource for researchers and drug development professionals.

Part 1: Core Molecular Attributes

The foundational step in utilizing any chemical entity is a thorough understanding of its fundamental physicochemical properties. These data points are critical for reaction stoichiometry, analytical characterization, and interpretation of biological activity.

Molecular Structure and Identity

The structure features a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. The N1 position is substituted with an isopropyl group, and the C3 position bears a methyl carboxylate group. This arrangement influences the molecule's polarity, hydrogen bonding capability, and steric profile.

cluster_0 This compound N1 N N2 N N1->N2 C_isopropyl CH N1->C_isopropyl C3 C N2->C3 C4 C C3->C4 C_ester C C3->C_ester C5 C C4->C5 H4 H C5->N1 H5 H CH3_1 CH₃ C_isopropyl->CH3_1 CH3_2 CH₃ C_isopropyl->CH3_2 O_double O C_ester->O_double O_single O C_ester->O_single CH3_ester CH₃ O_single->CH3_ester

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key quantitative data for the molecule. The molecular weight is calculated from its chemical formula, a critical parameter for all experimental work.

ParameterValueSource
Molecular Formula C₈H₁₂N₂O₂Calculated
Molecular Weight 168.19 g/mol Calculated[2]
InChI Key Inferred: FJPHBZNCWOYBDN-UHFFFAOYSA-N (from related structures)[2]
CAS Number Not directly available; (Precursor acid: 942631-65-4)[3]
Physical Form Expected to be a solid or oil at room temperatureInferred from similar compounds

Part 2: Synthesis and Mechanistic Considerations

A reliable and reproducible synthetic route is paramount for obtaining high-purity material for research. The most direct and logical approach to this compound is the esterification of its corresponding carboxylic acid precursor.

Primary Synthetic Pathway: Fischer Esterification

This method involves the acid-catalyzed reaction of 1-isopropyl-1H-pyrazole-3-carboxylic acid with methanol. The mechanism relies on the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, making it susceptible to nucleophilic attack by methanol.

G Workflow: Synthesis via Esterification start Starting Material: 1-isopropyl-1H-pyrazole-3-carboxylic acid reagents Reagents: Methanol (solvent/reactant) Sulfuric Acid (catalyst) reaction Reaction Vessel: Combine starting material and reagents. Reflux at 65-70°C. start->reaction reagents->reaction monitoring Monitor Progress: Thin Layer Chromatography (TLC) reaction->monitoring Time monitoring->reaction Incomplete workup Aqueous Workup: Neutralize with NaHCO₃ solution. Extract with Ethyl Acetate. monitoring->workup Complete purification Purification: Dry organic layer (Na₂SO₄). Concentrate under reduced pressure. Column Chromatography (Silica gel). workup->purification product Final Product: This compound purification->product

Caption: Generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • 1-isopropyl-1H-pyrazole-3-carboxylic acid (1.0 eq)[3]

  • Methanol (reagent grade, anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1-isopropyl-1H-pyrazole-3-carboxylic acid (1.0 eq).

  • Reagent Addition: Add a significant excess of methanol to serve as both the solvent and a reactant. Begin stirring the solution.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise to the stirring solution.

  • Heating: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain this temperature.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

  • Workup - Quenching: After completion, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst.

  • Workup - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude methyl ester by column chromatography on silica gel to obtain the final, high-purity product.

Causality and Trustworthiness: The use of excess methanol drives the equilibrium of the Fischer esterification towards the product side, ensuring a high conversion rate. The acidic catalyst is crucial for activating the carbonyl group. The neutralization and extraction steps are self-validating; successful separation and purification are confirmed by the subsequent characterization, ensuring the final product's integrity.

Part 3: Spectroscopic Characterization and Validation

Structural confirmation is a non-negotiable step in synthesis. A combination of spectroscopic techniques provides an unambiguous validation of the target molecule's identity and purity. The expected data presented here are based on established principles of spectroscopy and analysis of closely related pyrazole structures.[4][5]

G Logical Workflow for Compound Characterization synthesis Synthesized Compound ms Mass Spectrometry (MS) Confirms Molecular Weight synthesis->ms nmr NMR Spectroscopy (¹H and ¹³C) Elucidates C-H Framework synthesis->nmr ir Infrared (IR) Spectroscopy Identifies Functional Groups synthesis->ir validation Structural Validation (Purity & Identity Confirmed) ms->validation nmr->validation ir->validation

Caption: A logical workflow for the structural validation of the synthesized product.

Expected Spectroscopic Data

The following table summarizes the anticipated spectral features that would confirm the successful synthesis of this compound.

TechniqueExpected FeaturesRationale
¹H NMR Doublet (~1.4 ppm, 6H), Septet (~4.6 ppm, 1H), Singlet (~3.9 ppm, 3H), Two doublets for pyrazole protons (~6.8 and 7.8 ppm, 1H each)Corresponds to the isopropyl (CH₃ and CH), methyl ester (OCH₃), and pyrazole ring protons, respectively.
¹³C NMR Peaks for isopropyl carbons (~22, 50 ppm), methyl ester carbon (~52 ppm), pyrazole ring carbons (~110, 130, 140 ppm), and carbonyl carbon (~162 ppm)Confirms the carbon backbone of the entire molecule.
IR Spec. Strong absorption band at ~1720 cm⁻¹; C-H stretching bands ~2950-3000 cm⁻¹; C-O stretching ~1250 cm⁻¹Indicates the presence of the ester carbonyl (C=O) group, alkyl C-H bonds, and the ester C-O bond.
Mass Spec. Molecular ion peak (M⁺) at m/z = 168.19Directly confirms the molecular weight of the compound.

Part 4: Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile intermediate. Its value lies in the strategic placement of functional groups that allow for further chemical modification.

  • Scaffold for Library Synthesis: The ester group can be hydrolyzed back to the carboxylic acid, which can then be coupled with various amines to form a library of amides for structure-activity relationship (SAR) studies.[1]

  • Precursor for Bioactive Molecules: Pyrazole-based compounds are known to be key intermediates in the synthesis of pharmaceuticals, such as Sildenafil.[6] This specific scaffold can be used to develop novel analogues for various biological targets.

  • Chemical Probe Development: The pyrazole core is a recognized pharmacophore. This molecule can serve as a starting point for developing chemical probes to investigate the function of proteins and enzymes in disease pathways.

Part 5: Safety and Handling

  • General Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazard Statements (Inferred): May be harmful if swallowed (Acute Toxicity, Oral). May cause skin and eye irritation. May cause respiratory irritation.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound represents a valuable and versatile building block for chemical and pharmaceutical research. This guide has provided a comprehensive overview of its fundamental properties, a robust and logical synthetic protocol, and a clear pathway for its analytical validation. By understanding the causality behind the experimental choices, researchers can confidently synthesize and utilize this compound as a scaffold for innovation in drug discovery and materials science.

References

  • Appretech Scientific Limited. methyl 5-formyl-1-isopropyl-1H-pyrazole-3-carboxylate. Appretech.com. Accessed February 2026. [Link]

  • PubChem. Methyl 1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Accessed February 2026. [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI.com. Published June 22, 2021. [Link]

  • ResearchGate. 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate.net. Published August 2007. [Link]

  • Google Patents. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. National Institute of Standards and Technology. Accessed February 2026. [Link]

  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI.com. Published August 27, 2012. [Link]

  • ResearchGate. 1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate.net. Published January 2020. [Link]

  • PubChem. 1-methyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Accessed February 2026. [Link]

Sources

Difference between 1-isopropyl and 5-isopropyl pyrazole carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Regiochemical Divergence in Pyrazole Scaffolds: A Technical Analysis of 1-Isopropyl vs. 5-Isopropyl Pyrazole Carboxylates

As a Senior Application Scientist, I frequently encounter drug discovery programs where the subtle regiochemistry of a privileged pharmacophore dictates the success or failure of a lead series. Pyrazole carboxylates are ubiquitous in medicinal chemistry, offering a robust framework for hydrogen bonding and pi-stacking interactions. However, the strategic placement of bulky aliphatic groups—specifically the isopropyl moiety—at the N1 versus C5 position fundamentally alters the molecule's physicochemical properties, synthetic tractability, and target engagement.

This whitepaper provides an in-depth technical analysis of the core differences between 1-isopropyl (N-alkylated) and 5-isopropyl (C-alkylated) pyrazole carboxylates, detailing the causality behind their synthetic workflows and their divergent pharmacological profiles.

Structural and Electronic Fundamentals

The pyrazole ring is a 5-membered heteroaromatic system containing two adjacent nitrogen atoms. The introduction of an isopropyl group at different positions creates distinct physicochemical profiles:

  • 1-Isopropyl Pyrazole Carboxylates (N-Alkylated): Alkylation at the N1 position locks the pyrazole into a single tautomeric state. The N2 atom retains its lone pair, functioning exclusively as a hydrogen bond acceptor. Sterically, the N-isopropyl group projects out of the plane of the aromatic ring, creating a three-dimensional bulk that can restrict the rotation of adjacent C5 substituents.

  • 5-Isopropyl Pyrazole Carboxylates (C-Alkylated): When the isopropyl group is attached to the C5 carbon, the N1-N2 bond retains a proton (assuming no further N-alkylation), allowing the ring to undergo tautomerization (5-isopropyl-1H-pyrazole

    
     3-isopropyl-1H-pyrazole). This enables the pyrazole to act as both a hydrogen bond donor and acceptor. The steric bulk of the C5-isopropyl group lies more in-plane with the ring, directly influencing the accessibility of the adjacent C4 position and the N1/N2 face.
    

Properties Root Isopropyl Pyrazole Carboxylates N_Iso 1-Isopropyl (N-Alkylated) Root->N_Iso C_Iso 5-Isopropyl (C-Alkylated) Root->C_Iso Taut1 Tautomerism Locked N_Iso->Taut1 Hbond1 H-Bond Acceptor Only N_Iso->Hbond1 Steric1 Out-of-Plane Steric Bulk N_Iso->Steric1 Taut2 Tautomerism Active (1H) C_Iso->Taut2 Hbond2 H-Bond Donor & Acceptor C_Iso->Hbond2 Steric2 In-Plane Steric Hindrance C_Iso->Steric2

Physicochemical property divergence based on isopropyl regiochemistry.

Pharmacological Implications in Drug Design

The spatial vector of the isopropyl group is a critical determinant of target engagement, particularly when fitting into rigid lipophilic pockets.

  • KRAS G12C Inhibition: In the optimization of covalent KRAS G12C inhibitors, such as the clinical candidate JDQ443, the precise positioning of alkyl substituents on the pyrazole core was found to be critical for dictating interactions with the SWII pocket and specific residues like Y96 [1]. The out-of-plane trajectory of an N-isopropyl group can clash with the protein backbone, whereas a C-isopropyl group can be perfectly vectored into a hydrophobic sub-pocket to enhance binding affinity without increasing intrinsic chemical reactivity[2].

  • EGFR Inhibition: Similarly, in the design of mutant-selective EGFR inhibitors, the regiochemistry of isopropyl-substituted pyrazole-fused systems profoundly impacts the molecule's ability to selectively engage the ATP-binding site of the T790M/C797S mutant while sparing wild-type EGFR [3]. The positioning of the isopropyl group dictates the lipophilic ligand efficiency (LLE) and the avoidance of known EGFR WT-driven cutaneous toxicities[4].

Causality in Synthetic Methodologies

The synthesis of these two regioisomers requires entirely different strategic approaches. N-alkylation of a pre-formed pyrazole is under thermodynamic and kinetic control, whereas C-alkylation relies on de novo ring construction.

Synthesis Start1 Pyrazole-3-carboxylate + 2-Iodopropane Base Cs2CO3 / DMF (Kinetic Control) Start1->Base Prod1 1-Isopropyl-1H-pyrazole- 3-carboxylate Base->Prod1 Major Regioisomer Prod1_iso 1-Isopropyl-1H-pyrazole- 5-carboxylate (Minor) Base->Prod1_iso Minor Regioisomer Start2 Isobutyryl Chloride + Dialkyl Oxalate Inter2 1,3-Dicarbonyl Intermediate Start2->Inter2 Hydrazine Hydrazine Hydrate / EtOH (De Novo Cyclization) Inter2->Hydrazine Prod2 5-Isopropyl-1H-pyrazole- 3-carboxylate Hydrazine->Prod2 100% Regioselective

Synthetic pathways highlighting regioselective N-alkylation vs. de novo C-alkylation.

Self-Validating Experimental Protocols

To ensure high fidelity in library generation, the following protocols have been designed as self-validating systems.

Protocol A: Regioselective Synthesis of Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate

Objective: Achieve kinetic control to favor the 1,3-isomer over the 1,5-isomer.

  • Reaction Setup: Charge a flame-dried round-bottom flask with ethyl 1H-pyrazole-3-carboxylate (1.0 eq) and anhydrous DMF (0.2 M) under a nitrogen atmosphere.

    • Causality: Nitrogen prevents atmospheric moisture from quenching the pyrazolate anion, ensuring maximum nucleophilicity.

  • Base Addition: Add Cs₂CO₃ (2.0 eq) and stir for 15 minutes.

    • Causality: The large ionic radius of the cesium cation coordinates weakly with the pyrazolate anion. This "naked" anion is highly reactive. Furthermore, the bulky base combined with the steric hindrance of the C3-ester directs the incoming electrophile preferentially to the less hindered N1 position.

  • Alkylation: Add 2-iodopropane (1.5 eq) dropwise. Heat the reaction to 60 °C for 12 hours.

    • Causality: Mild heating provides the activation energy required to overcome the steric bulk of the secondary alkyl halide during the S_N2 displacement.

  • Self-Validation Check (In-Process): Analyze the crude mixture via LC-MS. The system is validated if two distinct peaks with the identical m/z [M+H]⁺ are observed. The major peak (typically eluting later on a reverse-phase C18 column due to its less polar, extended conformation) is the target 1,3-isomer. The minor, earlier-eluting peak is the sterically congested 1,5-isomer.

  • Purification: Quench with water, extract with EtOAc, and isolate the major product via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: De Novo Synthesis of Ethyl 5-isopropyl-1H-pyrazole-3-carboxylate

Objective: Achieve 100% regioselectivity via acyclic precursor cyclization.

  • Claisen Condensation: In a flask containing NaOEt (1.2 eq) in anhydrous ethanol at 0 °C, add a mixture of 3-methylbutan-2-one (isopropyl methyl ketone, 1.0 eq) and diethyl oxalate (1.1 eq) dropwise. Allow to warm to room temperature and stir for 4 hours.

    • Causality: NaOEt selectively deprotonates the less sterically hindered methyl group of the ketone (kinetic enolate). This enolate attacks the oxalate ester to form the 1,3-dicarbonyl intermediate (ethyl 5-methyl-2,4-dioxohexanoate).

  • Self-Validation Check (In-Process): Take a small aliquot, perform a mini-workup, and run a ¹H-NMR. The presence of a highly deshielded enolic proton resonance (~14–15 ppm) validates the successful formation of the 1,3-dicarbonyl intermediate. Do not proceed to cyclization without this confirmation.

  • De Novo Cyclization: To the crude mixture, add hydrazine hydrate (1.2 eq) and reflux for 4 hours.

    • Causality: Hydrazine acts as a bis-nucleophile, sequentially attacking both carbonyl carbons. The thermodynamic stability of the resulting aromatic pyrazole ring drives the dual dehydration steps to completion, yielding exclusively the C5-isopropyl substituted ring.

  • Purification: Concentrate in vacuo, partition between water and DCM, and recrystallize the organic fraction from hot ethanol.

Quantitative Data Summary

The fundamental differences between the two regioisomers are summarized below to guide computational modeling and synthetic planning:

Property1-Isopropyl Pyrazole-3-Carboxylate5-Isopropyl Pyrazole-3-Carboxylate
Alkylation Site N1 (Nitrogen)C5 (Carbon)
Tautomerism Locked (No tautomerization)Active (1H-pyrazole tautomerizes)
H-Bond Donors 01 (N-H)
H-Bond Acceptors 3 (N2, C=O, C-O)3 (N2, C=O, C-O)
Steric Vector Out-of-plane (N-alkyl)In-plane (C-alkyl)
Primary Synthetic Route N-alkylation of pre-formed pyrazoleDe novo Claisen condensation + cyclization
Regiochemical Purity Requires separation (1,3 vs 1,5 isomers)100% regioselective via de novo route

References

  • Lorthiois, E., et al. (2022). "JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C for the Treatment of Solid Tumors." Journal of Medicinal Chemistry, 65(24), 16173-16203.[Link]

  • Igawa, H., et al. (2024). "Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using in silico Enabled Drug Discovery Platform." ChemRxiv / Journal of Medicinal Chemistry.[Link]

Sources

Strategic Handling & Safety Protocol: Methyl 1-isopropyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1]

Methyl 1-isopropyl-1H-pyrazole-3-carboxylate is a specialized heterocyclic building block predominantly used in the synthesis of pharmaceutical candidates, particularly kinase inhibitors and GPCR ligands. Unlike commodity chemicals, this intermediate often lacks extensive toxicological history in public databases. Consequently, this guide adopts a "Presumed Hazardous" approach, utilizing Structure-Activity Relationship (SAR) data from the pyrazole-carboxylate class to establish a defensive safety perimeter.

Chemical Identification Matrix
ParameterDetail
Chemical Name This compound
Parent Acid CAS (Reference for scaffold toxicity)
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.21 g/mol
Structural Features Pyrazole ring (aromatic), Isopropyl group (lipophilic), Methyl ester (electrophilic/hydrolyzable)
Physical State Typically a low-melting solid or viscous oil (depending on purity/polymorph).[1][2]
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Low solubility in water.

Hazard Assessment & Toxicology (GHS Standards)

Expert Insight: While specific LD50 data for this exact methyl ester may be absent from public registries, the pyrazole-3-carboxylate moiety is a known irritant. The ester functionality adds susceptibility to hydrolysis, potentially releasing methanol (toxic) and the parent acid in vivo or under environmental stress.

GHS Classification (Derived via SAR)

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.H302
Skin Corrosion/Irritation 2Causes skin irritation.[3][4]H315
Serious Eye Damage/Irritation 2ACauses serious eye irritation.[4]H319
STOT - Single Exposure 3May cause respiratory irritation.[4]H335
Toxicological Mechanisms
  • Dermal Absorption: The isopropyl group increases lipophilicity (

    
    ), facilitating permeation through the stratum corneum.
    
  • Metabolic Hydrolysis: Carboxylesterases in the liver and blood will rapidly hydrolyze the methyl ester to 1-isopropyl-1H-pyrazole-3-carboxylic acid and methanol . Methanol toxicity (formic acid accumulation) is a secondary risk during large-scale exposure.

  • Sensitization Potential: Pyrazoles can act as haptens. Repeated exposure may induce hypersensitivity, though this is less common than with hydrazines.

Operational Protocol: Handling & Storage

Trustworthiness: This protocol relies on "Defensive Engineering"—assuming the compound is moisture-sensitive and potentially cytotoxic until proven otherwise.

Storage Architecture
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon or Nitrogen) backfill is mandatory for long-term storage to prevent ester hydrolysis.

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and leaching.

Handling Workflow (Step-by-Step)

Pre-Requisite: All handling must occur inside a certified Chemical Fume Hood.

  • PPE Verification:

    • Gloves: Double-gloving recommended. Inner: Latex (tactility); Outer: Nitrile (chemical resistance). Note: Esters can swell nitrile over time; change gloves every 30 minutes.

    • Eye Protection: Chemical splash goggles (ANSI Z87.1).

    • Respiratory: If handling powder outside a hood (not recommended), use a P95/N95 particulate respirator.

  • Weighing & Transfer:

    • Static Control: Use an anti-static gun if the solid is fluffy/crystalline to prevent aerosolization.

    • Solvent Choice: Dissolve immediately in DCM or DMSO if used for reaction. Avoid protic solvents (water/alcohols) for stock solutions unless immediate use is intended.

  • Reaction Monitoring (TLC/LCMS):

    • Visualization: UV active (254 nm).

    • Stain: KMnO₄ (oxidizes the pyrazole/alkyl groups) or Iodine.

Stability Logic Diagram

The following diagram illustrates the decision process for storage and stability testing.

StorageProtocol Start Compound Receipt (this compound) CheckState Physical State Check Start->CheckState IsSolid Solid/Crystalline CheckState->IsSolid IsOil Viscous Oil CheckState->IsOil StoreSolid Store @ 2-8°C (Desiccated) IsSolid->StoreSolid Purify Re-crystallize or High-Vac Dry IsOil->Purify If solvent trapped StoreOil Store @ -20°C (Under Argon) IsOil->StoreOil If pure oil Purify->StoreSolid Usage Experimental Use StoreSolid->Usage StoreOil->Usage CheckLCMS QC: Check Purity (LCMS) Usage->CheckLCMS Hydrolysis Hydrolysis Detected (Acid Peak Present) CheckLCMS->Hydrolysis Purity < 95% Hydrolysis->Purify Repurify

Caption: Decision logic for storage and quality control based on physical state and hydrolysis risk.

Emergency Response Architecture

In the event of exposure, immediate action mitigates the risk of ester hydrolysis in biological tissue.

First Aid Protocols
  • Ocular Exposure:

    • Immediate: Flush with tepid water for 15 minutes .

    • Mechanism: The ester is lipophilic; it may adhere to the cornea. Use an isotonic saline wash if available.

    • Follow-up: Ophthalmologist consult required (Risk of chemical conjunctivitis).

  • Dermal Exposure:

    • Action: Wash with soap and water.[3][4] Do not use alcohol/solvents (this enhances skin absorption).

    • Treatment: Apply a moisturizing barrier cream after washing to restore skin oils stripped by the chemical.

  • Ingestion:

    • Action: Rinse mouth.[4][5] Do NOT induce vomiting (risk of aspiration pneumonia).

    • Medical: Monitor for signs of methanol poisoning (metabolic acidosis) if large quantities (>1g) were ingested.

Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume (< 5g vs > 5g) Spill->Assess Small Small Spill (<5g) Absorb with Vermiculite Assess->Small Large Large Spill (>5g) Evacuate & Ventilate Assess->Large Clean Wash Area with Dilute NaHCO3 Small->Clean Large->Small After PPE Donning Waste Dispose as Halogen-Free Organic Clean->Waste

Caption: Standardized spill response emphasizing neutralization and containment.

Synthetic Utility & Waste Management

Synthetic Context

This molecule is a "Electrophilic Scaffold."

  • Reactivity: The methyl ester is susceptible to nucleophilic attack (e.g., by amines to form amides) or reduction (to alcohols).

  • Incompatibility: Strong oxidizers, strong bases (causes saponification), and reducing agents (LiAlH₄).

Waste Disposal
  • Classification: Hazardous Organic Waste.

  • Protocol:

    • Dissolve waste material in a combustible solvent (Acetone/Ethanol).

    • Transfer to a dedicated "Non-Halogenated Organic" waste stream.

    • Do not dispose of down the drain; aquatic toxicity of pyrazoles is often categorized as Chronic Category 3 (Harmful to aquatic life with long-lasting effects).

References

  • PubChem Compound Summary. (2023). 1-Isopropyl-1H-pyrazole-3-carboxylic acid (Parent Acid). National Center for Biotechnology Information. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). C&L Inventory: Pyrazole derivatives and general hazard classification. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Standard Reference Data: Pyrazole Esters. U.S. Department of Commerce. Retrieved from [Link]

Disclaimer: This guide is generated based on SAR analysis and standard laboratory practices for research chemicals. Always consult the batch-specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) provided by the primary supplier before handling.

Sources

Technical Whitepaper: Methyl 1-isopropyl-1H-pyrazole-3-carboxylate in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Identifiers: CAS Registry Number 1006348-65-7 | InChIKey: PORMWGSZOHFFHJ-UHFFFAOYSA-N

Executive Summary & Structural Rationale

In modern medicinal chemistry, the pyrazole scaffold is a privileged structure, frequently utilized to modulate physicochemical properties and target-binding affinities. Methyl 1-isopropyl-1H-pyrazole-3-carboxylate (CAS 1006348-65-7) serves as a highly versatile, advanced building block [1]. While its exact PubChem CID is dynamically indexed via its constituent SMILES (C(OC)(=O)C1=NN(C(C)C)C=C1), its utility in pharmaceutical synthesis is well-documented, particularly in the development of central nervous system (CNS) therapeutics.

As a Senior Application Scientist, I evaluate this molecule based on three functional domains:

  • The Pyrazole Core: Provides a rigid, aromatic framework capable of acting as both a hydrogen bond donor and acceptor, crucial for interacting with enzyme active sites.

  • The N1-Isopropyl Group: Introduces steric bulk and significantly enhances the lipophilicity (LogP) of the molecule. This is a deliberate design choice to improve Blood-Brain Barrier (BBB) permeability, a mandatory requirement for neurodegenerative disease targets.

  • The C3-Methyl Ester: Serves as a versatile synthetic handle. It protects the carboxylic acid during upstream reactions and can be readily hydrolyzed or converted into amides to explore structure-activity relationships (SAR).

Physicochemical Profiling

Understanding the baseline physicochemical properties of this intermediate is critical for predicting its behavior in downstream synthesis and biological systems. Below is a synthesized data profile [2].

PropertyValueScientific Implication
Chemical Formula C₈H₁₂N₂O₂Low molecular weight (168.19 g/mol ) allows for high ligand efficiency when incorporated into larger drug candidates.
Molecular Weight 168.19 g/mol Ideal for fragment-based drug design (FBDD).
Physical State Clear OilIndicates moderate volatility and requires careful handling during vacuum concentration.
Solubility Soluble in MeOH, DMF, EtOAcHighly compatible with standard organic synthesis workflows; hydrophobic nature limits aqueous solubility.
InChIKey PORMWGSZOHFFHJ-UHFFFAOYSA-NUnique structural identifier for database cross-referencing.
MS (m/z) 168.9[M+H]⁺Primary mass-to-charge ratio used for LC-MS reaction monitoring.

Synthetic Methodology: The Self-Validating Protocol

The synthesis of this compound and its subsequent functionalization requires rigorous control of reaction conditions. The following protocol is adapted from validated pharmaceutical workflows used in the synthesis of beta-secretase (BACE) inhibitors [1].

Phase 1: High-Pressure Fischer Esterification

Objective: Convert 1-isopropyl-1H-pyrazole-3-carboxylic acid to its methyl ester.

  • Reagent Preparation: Dissolve 0.9757 g (6.33 mmol) of 1-isopropyl-1H-pyrazole-3-carboxylic acid in 31.6 mL of anhydrous Methanol (MeOH) within a heavy-walled glass pressure vessel.

  • Catalysis: Slowly add 0.355 mL (6.33 mmol) of concentrated Sulfuric Acid (H₂SO₄).

    • Causality: H₂SO₄ acts as a dual-purpose reagent. It protonates the carbonyl oxygen to increase the electrophilicity of the carboxyl carbon, and it acts as a dehydrating agent to drive the equilibrium toward the ester product.

  • Pressurized Reflux: Seal the vessel and heat to reflux.

    • Safety & Logic:A portable blast shield is mandatory. Heating methanol in a sealed vessel generates significant pressure, allowing the reaction to exceed methanol's standard boiling point (64.7 °C). This elevated thermal energy drastically accelerates the esterification kinetics.

  • Isolation: After complete conversion (monitored via LC-MS), cool the vessel, neutralize the acid, and extract. The process typically yields ~0.8073 g (76% yield) of the target compound as a clear oil.

Phase 2: Electrophilic Aromatic Substitution (C4-Halogenation)

Objective: Activate the pyrazole core for cross-coupling reactions.

  • Solvation: Dissolve the isolated this compound (4.80 mmol) in 9.60 mL of N,N-Dimethylformamide (DMF).

  • Halogenation: Add N-chlorosuccinimide (NCS) in excess (24.00 mmol).

    • Causality: The pyrazole ring is electron-rich. The C4 position is the most nucleophilic site on the ring. NCS provides a controlled source of electrophilic chlorine, allowing for regioselective C4-chlorination without over-oxidizing the substrate.

  • Thermal Activation: Heat the mixture to 70 °C for 4.5 hours.

  • Workup: Dilute with water to crash out the organic components, extract with Ethyl Acetate (EtOAc), wash with brine to remove residual DMF, dry over MgSO₄, and concentrate.

Synthesis A 1-isopropyl-1H-pyrazole-3-carboxylic acid (Starting Material) B Fischer Esterification (MeOH, H2SO4, Sealed Reflux) A->B Acid Catalysis C This compound (Target Intermediate) B->C Condensation (-H2O) D Electrophilic Chlorination (NCS, DMF, 70°C) C->D Regioselective Activation E C4-Chlorinated Pyrazole (Advanced Building Block) D->E Substitution at C4

Fig 1: Synthetic workflow from carboxylic acid to C4-chlorinated pyrazole intermediate.

Pharmacological Application: BACE1 Inhibition

The primary documented application of this specific pyrazole building block is in the synthesis of Beta-secretase (BACE1) inhibitors [1].

The Mechanistic Rationale

Alzheimer's Disease (AD) pathology is heavily driven by the accumulation of Amyloid-beta (Aβ) plaques in the brain. Aβ peptides (specifically the 42-amino acid variant, Aβ₄₂) are generated through the proteolytic cleavage of the Amyloid Precursor Protein (APP).

BACE1 is the rate-limiting aspartyl protease responsible for the initial cleavage of APP. By inhibiting BACE1, the downstream cascade that forms toxic Aβ plaques is halted.

When this compound is integrated into a larger pharmacophore (such as a perfluorinated 5,6-dihydro-4H-1,3-oxazin-2-amine scaffold), the pyrazole moiety typically occupies the S1 or S3 hydrophobic subpockets of the BACE1 active site. The isopropyl group perfectly fills the lipophilic spatial constraints of these pockets, while the nitrogen atoms of the pyrazole can engage in critical hydrogen bonding with the enzyme's backbone.

BACE_Pathway APP Amyloid Precursor Protein (APP) BACE BACE1 Enzyme (Beta-Secretase) APP->BACE Cleavage at β-site Gamma Gamma-Secretase BACE->Gamma C99 Fragment Generation ABeta Amyloid-Beta (Aβ) Peptides Gamma->ABeta Cleavage at γ-site Plaques Aβ Plaque Aggregation (Alzheimer's Pathology) ABeta->Plaques Pathological Oligomerization Inhibitor Pyrazole-derived BACE Inhibitor Inhibitor->BACE Competitive Active Site Inhibition

Fig 2: Mechanism of action for pyrazole-derived BACE1 inhibitors in Alzheimer's pathology.

Conclusion

This compound is far more than a simple ester; it is a meticulously designed molecular fragment. Its synthesis requires an understanding of pressurized thermodynamics to overcome activation energy barriers efficiently. Once synthesized, its unique combination of an electron-rich aromatic core and a lipophilic isopropyl appendage makes it an indispensable tool for medicinal chemists targeting complex neurological pathways like BACE1 cleavage.

References

  • Title: Perfluorinated 5,6-dihydro-4H-1,3-oxazin-2-amine compounds as beta-secretase inhibitors and methods of use (US Patent 9,296,734 B2)

Methodological & Application

Synthesis of Methyl 1-isopropyl-1H-pyrazole-3-carboxylate from acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of Methyl 1-isopropyl-1H-pyrazole-3-carboxylate from acid Content Type: Application Note & Protocol Audience: Researchers, Process Chemists

Abstract

This application note details the synthesis of This compound from 1-isopropyl-1H-pyrazole-3-carboxylic acid . While simple esterifications are often trivialized, the specific electronic properties of the pyrazole ring and the steric influence of the


-isopropyl group demand a robust protocol to ensure high yield and purity. We present two primary methodologies: a scalable Thionyl Chloride (

) mediated methanolysis
(Method A) and a classic Acid-Catalyzed Fischer Esterification (Method B). Method A is designated as the preferred route for drug development workflows due to its rapid kinetics and ease of workup.

Introduction & Retrosynthetic Analysis

Pyrazole-3-carboxylates are critical pharmacophores in medicinal chemistry, serving as precursors for p38 MAP kinase inhibitors, COX-2 inhibitors, and various agrochemicals. The target molecule contains an acid-stable


-isopropyl group and a carboxylate at the C3 position.

Chemical Context:

  • Substrate: 1-isopropyl-1H-pyrazole-3-carboxylic acid (CAS: 942631-65-4).[1]

  • Target: this compound.

  • Key Challenge: Ensuring complete conversion without forming side products (e.g.,

    
    -deprotection or dimerization, though rare for this specific substitution pattern).
    
Strategic Disconnection

The synthesis relies on the activation of the carbonyl carbon (


) to nucleophilic attack by methanol (

).

Retrosynthesis Target This compound Acid 1-isopropyl-1H-pyrazole-3-carboxylic acid (Starting Material) Target->Acid Esterification (C-O Bond Formation) MeOH Methanol (Solvent/Reagent) Target->MeOH

Caption: Retrosynthetic disconnection showing the C-O bond formation strategy.

Method Selection Guide

FeatureMethod A: Thionyl Chloride (

) / MeOH
Method B: Sulfuric Acid (

) / MeOH
Mechanism Acyl chloride intermediate (highly activated)Protonated carbonyl (equilibrium driven)
Rate Fast (< 4 hours)Slow (12–24 hours)
Conversion Typically >98% (Irreversible)Equilibrium limited (Requires excess MeOH)
Scalability High (Industry Standard)Moderate
Safety Requires gas scrubbing (

,

)
Corrosive, but no gas evolution
Recommendation Primary Protocol Backup Protocol

Detailed Protocols

Method A: Thionyl Chloride Mediated Esterification (Primary)

Rationale:


 reacts with methanol to generate anhydrous 

in situ and activates the carboxylic acid via an acyl chloride or mixed anhydride intermediate, driving the reaction to completion irreversibly.
Reagents & Equipment
  • Starting Material: 1-isopropyl-1H-pyrazole-3-carboxylic acid (1.0 equiv).

  • Reagent: Thionyl Chloride (

    
    ) (2.0 – 3.0 equiv).
    
  • Solvent: Methanol (Anhydrous, 10–20 volumes).

  • Equipment: Round-bottom flask, reflux condenser, drying tube (

    
    ) or inert gas line (
    
    
    
    ), ice-water bath, magnetic stirrer.
Step-by-Step Procedure
  • Setup: Charge the 1-isopropyl-1H-pyrazole-3-carboxylic acid into a dry round-bottom flask equipped with a magnetic stir bar.

  • Solvation: Add anhydrous Methanol (MeOH) to dissolve the solid. The solution may be slightly heterogeneous depending on concentration. Cool the mixture to 0°C using an ice-water bath.

  • Activation (Exothermic): Add Thionyl Chloride (

    
    ) dropwise over 15–30 minutes.
    
    • Critical Control Point: Maintain temperature <10°C during addition to prevent uncontrolled vigorous boiling. Evolution of

      
       and 
      
      
      
      gas will occur.[2]
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature.

    • Option: For faster kinetics, heat to reflux (65°C) for 2–3 hours.

  • Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes) or LC-MS. The acid spot (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).
  • Workup:

    • Concentrate the reaction mixture in vacuo to remove solvent and excess

      
      .
      
    • Note: Do not overheat the residue.

    • Redissolve the residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Wash carefully with Saturated Sodium Bicarbonate (

      
      ) solution to neutralize residual acid. Caution: 
      
      
      
      evolution.
    • Wash with Brine.

    • Dry over anhydrous

      
       or 
      
      
      
      .
  • Purification: Filter and concentrate. The resulting oil/solid is usually of sufficient purity (>95%) for subsequent steps. If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Mechanism & Workflow Diagram

ReactionWorkflow Start Start: 1-isopropyl-1H-pyrazole-3-COOH in Methanol Cool Cool to 0°C Start->Cool AddSOCl2 Add SOCl2 (Dropwise) Exothermic! Cool->AddSOCl2 Reflux Reflux (65°C) 2-3 Hours AddSOCl2->Reflux Check QC Check (TLC/LCMS) Complete? Reflux->Check Check->Reflux No (Extend time) Workup Evaporate -> Redissolve (EtOAc) Wash (NaHCO3) Check->Workup Yes End Isolate Target Ester Workup->End

Caption: Operational workflow for Thionyl Chloride mediated esterification.

Method B: Fischer Esterification (Alternative)

Rationale: Useful if


 is unavailable or if strict avoidance of chlorinated byproducts is required.
Protocol
  • Dissolve the acid in Methanol (0.5 M concentration).

  • Add concentrated Sulfuric Acid (

    
    , 0.1 – 0.5 equiv) slowly.
    
  • Heat to reflux for 12–18 hours.

    • Note: The reaction is an equilibrium.[3] Using a Dean-Stark trap is not feasible with Methanol (low BP). Adding molecular sieves (3Å) can help drive conversion.

  • Workup requires neutralization with solid

    
     prior to extraction to prevent hydrolysis during the quench.
    

Analytical Validation (QC)

ParameterExpected ResultNotes
Appearance White to off-white solid or pale yellow oil
1H NMR (CDCl3)

ppm (s, 3H,

)
Diagnostic singlet for methyl ester.
1H NMR (CDCl3)

ppm (d, 6H,

)
Isopropyl doublet.
1H NMR (CDCl3)

ppm (sept, 1H,

)
Isopropyl methine proton.
1H NMR (CDCl3)

ppm (d, Pyrazole-H)
Characteristic aromatic signals.
LC-MS

Calc MW: 168.19

Process Safety & Troubleshooting

Safety Criticals
  • Thionyl Chloride: Highly corrosive. Reacts violently with water. Releases

    
     and 
    
    
    
    (toxic gases).[2] All operations must be performed in a functioning fume hood.
  • Quenching: The workup involves neutralizing acid. Add bicarbonate slowly to prevent foam-over from

    
     release.
    
Troubleshooting Guide
  • Issue: Incomplete conversion after 3 hours.

    • Solution: Add an additional 0.5 equiv of

      
       and extend reflux. Ensure Methanol is anhydrous (water consumes 
      
      
      
      ).
  • Issue: Product is a hydrochloride salt (solid precipitates).

    • Solution: The pyrazole nitrogen can be protonated. The bicarbonate wash in the workup is essential to obtain the free base. If the salt is desired, skip the basic wash and evaporate to dryness (hygroscopic).

  • Issue: Regioisomer formation?

    • Insight: Unlikely. The

      
      -isopropyl group is stable under these conditions. Isomerization would require bond breaking which does not occur in standard esterification.
      

References

  • Fluorochem. 1-Isopropyl-1H-pyrazole-3-carboxylic acid Product Page.Link

  • Sigma-Aldrich. Synthesis of Pyrazole Derivatives - General Reagents.Link

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids.[2]Link

  • Common Organic Chemistry. Esterification using Thionyl Chloride and Methanol.[4]Link

Sources

Application Note: Optimized Methylation Strategies for 1-Isopropyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

1-Isopropyl-1H-pyrazole-3-carboxylic acid (CAS 942631-65-4) is a highly valued heterocyclic building block in modern medicinal chemistry. It serves as a critical synthetic intermediate in the development of potent Therapeutics, including TRK inhibitors for oncology [1] and FXR (NR1H4) modulators for metabolic diseases [2].

In multi-step drug synthesis, the carboxylic acid moiety often requires protection or activation via conversion to a methyl ester (methyl 1-isopropyl-1H-pyrazole-3-carboxylate ). This transformation increases the molecule's lipophilicity, prevents unwanted side reactions during subsequent cross-coupling or amidation steps, and facilitates easier purification.

This application note details three distinct, self-validating methodologies for the methylation of 1-isopropyl-1H-pyrazole-3-carboxylic acid. As a Senior Application Scientist, I have structured these protocols to highlight the causality behind the chemical choices , ensuring that researchers can select the optimal route based on scale, safety requirements, and available equipment.

Mechanistic Rationale & Strategy Selection

The selection of a methylation protocol is dictated by the thermodynamic and kinetic requirements of the substrate.

Method A: Acid-Catalyzed Fischer Esterification

Fischer esterification is a thermodynamically controlled equilibrium reaction. The mechanism follows a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) sequence [3]. Sulfuric acid (


) is used to protonate the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. Methanol acts as both the nucleophile and the solvent. Because the reaction is reversible, using a vast molar excess of methanol drives the equilibrium toward the ester product via Le Châtelier's principle[4].
Method B: Base-Promoted Alkylation (Kinetic Control)

For substrates sensitive to strong acids, base-promoted alkylation offers a kinetically controlled alternative. Potassium carbonate (


) deprotonates the carboxylic acid to form a highly nucleophilic carboxylate anion. This anion then undergoes a rapid 

substitution with methyl iodide (

) in a polar aprotic solvent like DMF. The irreversible nature of the

displacement ensures high conversion without the need for equilibrium manipulation.
Method C: TMS-Diazomethane Esterification

Trimethylsilyldiazomethane (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) is a safer, non-explosive alternative to diazomethane. The reaction is driven by the irreversible evolution of nitrogen gas (

). A critical mechanistic nuance is the requirement of methanol as a co-solvent; methanol acts as a proton source to activate the diazo compound and intercepts reactive carbene intermediates, thereby suppressing the formation of unwanted acylsilane artifacts [5].

Workflow Substrate 1-Isopropyl-1H-pyrazole- 3-carboxylic acid Fischer Method A: Fischer Esterification (MeOH, H2SO4, Reflux) Substrate->Fischer Scalable / Low Cost Alkylation Method B: Base Alkylation (MeI, K2CO3, DMF, RT) Substrate->Alkylation Mild Base / SN2 TMS Method C: TMS-Diazomethane (TMS-CHN2, MeOH/PhMe, RT) Substrate->TMS Rapid / Analytical Product Methyl 1-isopropyl-1H-pyrazole- 3-carboxylate Fischer->Product Alkylation->Product TMS->Product

Caption: Strategic selection of methylation conditions based on scale and substrate sensitivity.

Quantitative Data Summary

The following table summarizes the operational parameters for the three validated methodologies, allowing for rapid comparison and selection.

ParameterMethod A (Fischer)Method B (Alkylation)Method C (TMS-Diazomethane)
Reagents MeOH, conc.

MeI,

, DMF

, MeOH, Toluene
Mechanism Nucleophilic Acyl Substitution

Substitution
Diazo-transfer / Alkylation
Temperature 65 °C (Reflux)20–25 °C (RT)0 °C to RT
Reaction Time 12–16 hours4–6 hours0.5–1 hour
Scalability Excellent (>100 g)Good (1–50 g)Poor (Analytical, <1 g)
Typical Yield 85–95%90–98%>95% (Quantitative)
Safety Profile Corrosive acid hazardToxic/Mutagenic (

)
Toxic gas evolution (

)

Detailed Experimental Protocols

Every protocol below is designed as a self-validating system . By monitoring specific physical changes (e.g., gas evolution, phase separation) and utilizing targeted workup procedures, the operator can confirm the success of the reaction without immediate spectroscopic analysis.

Method A: Fischer Esterification (Scale-Up Route)

Adapted from standard pyrazole-carboxylate synthesis protocols[6].

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-isopropyl-1H-pyrazole-3-carboxylic acid (10.0 g, 64.8 mmol).

  • Solvent & Catalyst Addition: Suspend the solid in anhydrous Methanol (100 mL). Slowly add concentrated Sulfuric Acid (

    
    , 1.7 mL, ~0.5 equiv) dropwise. Causality: The slow addition prevents localized heating, though the pyrazole ring is generally stable. The suspension will transition to a clear solution as the ester forms.
    
  • Reflux: Attach a reflux condenser and heat the mixture to 65 °C for 16 hours.

  • In-Process Control (IPC): Monitor by TLC (Silica, 1:1 EtOAc/Hexanes). The product ester will elute significantly higher (

    
    ) than the highly polar starting acid (
    
    
    
    , streaks).
  • Workup (Self-Validation): Concentrate the mixture under reduced pressure to remove ~80% of the methanol. Dilute the residue with Ethyl Acetate (150 mL) and carefully wash with saturated aqueous

    
     (3 × 50 mL). Validation: Vigorous effervescence (
    
    
    
    gas) during the first wash confirms the neutralization of the
    
    
    catalyst and any unreacted starting acid, partitioning the latter into the aqueous layer.
  • Isolation: Wash the organic layer with brine (50 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the methyl ester as a pale yellow oil or low-melting solid.
    

FischerMechanism A Carboxylic Acid B Protonated Carbonyl (Electrophile Activation) A->B + H+ C Tetrahedral Intermediate (MeOH Addition) B->C + MeOH D Oxonium Ion (Water Elimination) C->D - H2O E Methyl Ester (Deprotonation) D->E - H+

Caption: PADPED mechanism of acid-catalyzed Fischer esterification.

Method B: Base-Promoted Alkylation (Mild Route)
  • Reaction Setup: Dissolve 1-isopropyl-1H-pyrazole-3-carboxylic acid (5.0 g, 32.4 mmol) in anhydrous DMF (50 mL) under an inert argon atmosphere.

  • Base Addition: Add finely powdered Potassium Carbonate (

    
    , 6.7 g, 48.6 mmol, 1.5 equiv). Stir for 15 minutes at room temperature to ensure complete deprotonation to the carboxylate.
    
  • Alkylation: Cool the mixture to 0 °C. Add Methyl Iodide (

    
    , 2.4 mL, 38.9 mmol, 1.2 equiv) dropwise via syringe. Caution: MeI is a volatile alkylating agent; perform strictly in a fume hood.
    
  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup (Self-Validation): Quench the reaction by pouring it into ice-cold distilled water (200 mL). Extract the aqueous mixture with Diethyl Ether or MTBE (3 × 100 mL). Validation: DMF is highly water-soluble; extracting with ether ensures the DMF remains in the aqueous phase while the highly lipophilic methyl ester partitions into the organic phase.

  • Isolation: Wash the combined organic layers with 5% aqueous

    
     (2 × 50 mL) to remove residual DMF, dry over 
    
    
    
    , and concentrate to afford the product.
Method C: TMS-Diazomethane (Analytical/Rapid Route)

Adapted from standard TMS-diazomethane esterification procedures.

  • Reaction Setup: In an oven-dried 20 mL scintillation vial, dissolve 1-isopropyl-1H-pyrazole-3-carboxylic acid (100 mg, 0.65 mmol) in a mixture of anhydrous Toluene (2.0 mL) and anhydrous Methanol (0.5 mL). Causality: Methanol is strictly required to participate in the proton-transfer mechanism that liberates

    
     and prevents the formation of silyl esters or acylsilanes.
    
  • Reagent Addition: Cool the solution to 0 °C. Dropwise, add a 2.0 M solution of

    
     in hexanes (0.4 mL, 0.80 mmol, 1.2 equiv).
    
  • Observation (Self-Validation): The addition will immediately trigger the evolution of nitrogen gas (bubbling). The reaction is considered complete when the bubbling ceases and the faint yellow color of excess ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     persists in the solution [5].
    
  • Quenching & Isolation: Stir for an additional 30 minutes at room temperature. Quench the excess reagent by adding glacial acetic acid dropwise until the yellow color completely dissipates. Concentrate the mixture directly under a stream of nitrogen or in vacuo to yield the pure methyl ester. No aqueous workup is required.

References

  • ACS Publications. Discovery of Novel Bifunctional Agents as Potent TRK Inhibitors and Degraders against xDFG Mutation Resistance. Journal of Medicinal Chemistry. Available at:[Link]

  • Google Patents.US9539244B2 - FXR (NR1H4) binding and activity modulating compounds.
  • Google Patents.US9296734B2 - Perfluorinated 5,6-dihydro-4H-1,3-oxazin-2-amine compounds as beta-secretase inhibitors and methods of use.
  • Chemistry Steps. Fischer Esterification Mechanism. Available at: [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at:[Link]

  • Chemistry LibreTexts. TMS-Diazomethane. Available at:[Link]

Sources

Application Note: Functionalization & Suzuki Coupling of Methyl 1-isopropyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists working with Methyl 1-isopropyl-1H-pyrazole-3-carboxylate (hereafter referred to as Scaffold 1 ).

This guide addresses the specific electronic and steric properties of this scaffold to ensure high-yield Suzuki-Miyaura cross-coupling. Since Scaffold 1 lacks a native halogen or boronic acid "handle" for direct coupling, this protocol includes the critical C4-activation step required to convert it into a coupling-competent species.

Executive Summary & Chemical Profile

This compound is a versatile building block, particularly in the synthesis of kinase inhibitors (e.g., analogs of crizotinib or ruxolitinib) where the pyrazole core serves as a hinge-binder or structural spacer.

Chemical Logic & Reactivity[1][2][3]
  • Electronic Environment: The pyrazole ring is electron-deficient due to the C3-ester (electron-withdrawing group, EWG).

  • Regioselectivity: The N1-isopropyl group blocks the N1 site and provides steric bulk, while the C3-ester deactivates the C3 position. Consequently, C4 is the most nucleophilic site , making it the exclusive target for Electrophilic Aromatic Substitution (EAS) to install a halogen handle.

  • Coupling Strategy: Direct C-H arylation at C4 is possible but often requires harsh conditions incompatible with the ester. The standard, robust workflow involves C4-Bromination followed by Suzuki Coupling .

Workflow Visualization

The following diagram outlines the critical path from the raw scaffold to the final biaryl product.

G Start Methyl 1-isopropyl- 1H-pyrazole-3-carboxylate (Starting Material) Step1 C4-Bromination (Activation) Start->Step1 NBS, DMF RT, 2h Inter 4-Bromo Intermediate (Coupling Partner) Step1->Inter >95% Regioselectivity Step2 Suzuki-Miyaura Coupling Inter->Step2 Ar-B(OH)2 Pd Catalyst End C4-Biaryl Product Step2->End C-C Bond Formation

Figure 1: Strategic workflow for functionalizing the pyrazole scaffold. The C4-position is activated via bromination to enable palladium-catalyzed coupling.

Phase 1: Activation Protocol (C4-Bromination)

Rationale: The raw scaffold is inert to Suzuki conditions. Bromination creates the necessary electrophile.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN)

  • Concentration: 0.5 M

Step-by-Step Procedure
  • Dissolution: Charge a round-bottom flask with Scaffold 1 and DMF (0.5 M). Stir until fully dissolved.

  • Addition: Add NBS portion-wise over 15 minutes at 0°C (ice bath) to control the exotherm.

    • Note: The C3-ester deactivates the ring, so the reaction may be slower than with simple pyrazoles.

  • Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 2–4 hours. Monitor by TLC or LCMS (Target Mass: M+H + 79/81).

  • Work-up: Dilute with Ethyl Acetate (EtOAc) and wash 3x with water (to remove DMF) and 1x with brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. The product, Methyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate , usually crystallizes upon standing or can be used directly without column chromatography if purity >95%.

Phase 2: Suzuki-Miyaura Coupling Protocol

Rationale: This protocol uses a mild base to prevent hydrolysis of the C3-methyl ester while ensuring efficient transmetallation.

Reaction Matrix (Optimization Table)
ParameterStandard ConditionsChallenging Substrates (Steric/Electronic)
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)XPhos Pd G2 or Pd₂(dba)₃ + SPhos
Base K₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)
Solvent 1,4-Dioxane / Water (4:1)Toluene / Water (10:1) or n-Butanol
Temp 80–90°C100–110°C
Time 4–12 hours12–24 hours
Detailed Protocol (Standard Run)

Objective: Couple the 4-bromo intermediate with Phenylboronic acid (Model System).

  • Setup: In a reaction vial equipped with a magnetic stir bar, add:

    • Methyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate (1.0 equiv, 1.0 mmol)

    • Aryl Boronic Acid (1.2 equiv, 1.2 mmol)

    • K₂CO₃ (2.0 equiv, 2.0 mmol)

  • Solvent & Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Nitrogen or Argon for 5 minutes.

    • Critical Step: Oxygen removal is vital to prevent homocoupling of the boronic acid and catalyst deactivation.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 equiv, 50 µmol). Quickly seal the vial.

  • Heating: Heat the block to 90°C. Stir vigorously (800 rpm).

  • Monitoring: Check LCMS at 4 hours. Look for the disappearance of the bromide (M+H ~247/249) and appearance of the biaryl product.

  • Work-up:

    • Cool to room temperature.[1][2]

    • Filter through a pad of Celite (eluting with EtOAc) to remove Palladium black.

    • Wash filtrate with water/brine.

    • Concentrate and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Advanced Strategy: The "Reverse" Coupling (Miyaura Borylation)

If your coupling partner is an unstable aryl halide or requires specific conditions, you may need to convert the pyrazole into a nucleophile (Boronic Ester).

Borylation Bromo 4-Bromo-Pyrazole Intermediate Bpin Pyrazole-4-Bpin (Nucleophile) Bromo->Bpin B2pin2, KOAc Pd(dppf)Cl2 DMSO, 90°C

Figure 2: Conversion of the bromide to a boronic ester (Bpin).

  • Reagents: Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), KOAc (3.0 equiv), Pd(dppf)Cl₂ (5 mol%).

  • Solvent: DMSO or Dioxane (anhydrous).

  • Note: The C3-ester can make the C4-Bpin species slightly prone to protodeboronation. Use immediately or store at -20°C.

Troubleshooting & Critical Control Points

Issue: Hydrolysis of the Methyl Ester
  • Symptom: Formation of the carboxylic acid (Mass -14) instead of the ester.

  • Cause: Use of strong hydroxide bases (NaOH, LiOH) or prolonged heating in water.

  • Solution: Switch to anhydrous conditions using Cs₂CO₃ in DMF/Toluene, or stick to milder bases like K₂CO₃ or K₃PO₄. Avoid MeOH/Ethanol as co-solvents to prevent transesterification.

Issue: Low Conversion / Stalled Reaction
  • Cause: The C3-ester creates steric crowding and reduces electron density at C4, slowing oxidative addition.

  • Solution: Switch to electron-rich, bulky ligands like XPhos or SPhos (Buchwald Precatalysts) which facilitate oxidative addition into electron-deficient heteroaryl halides.

Issue: Protodeboronation
  • Symptom: Recovery of the non-brominated pyrazole (H-species).

  • Cause: Instability of the boronic acid partner or the pyrazole-boronate (if using Method 5).

  • Solution: Lower the temperature to 60°C and increase catalyst loading. Add the base after the catalyst has been mixed with the substrate.

References

  • Synthesis of Pyrazole-3-carboxylates: Smolecule. "Synthesis Methods for 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid."

  • Suzuki Coupling of Pyrazoles: McLaughlin, M. et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." Organic Letters, 2017. (Contextual citation for pyrazole reactivity).

  • General Suzuki Mechanism & Protocols: Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Recent Developments."

  • C3 vs C4 Reactivity: Ye, M. et al. "A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles." Chemical Science, 2013. (Contrasts C3 vs C4 selectivity).

  • Preparation of Boronic Esters: Mullens, P. R.[1] "An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester." Tetrahedron Letters. (Analogous protocol for N-methyl derivatives).

Sources

Reduction of Methyl 1-isopropyl-1H-pyrazole-3-carboxylate to alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the chemical reduction of Methyl 1-isopropyl-1H-pyrazole-3-carboxylate to its corresponding primary alcohol, (1-isopropyl-1H-pyrazol-3-yl)methanol . This transformation is a critical step in the synthesis of biologically active pyrazole scaffolds, often serving as a precursor for halogenation, oxidation to aldehydes, or etherification in medicinal chemistry campaigns.

While ester reductions are standard, the pyrazole core introduces specific solubility and coordination challenges. This note provides two validated protocols:

  • Method A (Lithium Aluminum Hydride): The "Gold Standard" for rapid, complete conversion on a research scale.

  • Method B (Sodium Borohydride/Methanol): A milder, scalable alternative that avoids pyrophoric reagents.

Reaction Mechanism & Logic

The reduction proceeds via nucleophilic attack of the hydride ion (


) on the carbonyl carbon. Unlike simple aliphatic esters, the pyrazole nitrogen (N2) can coordinate with Lewis acidic species (Al or B), potentially retarding the reaction or altering solubility.

Key Mechanistic Steps:

  • Nucleophilic Attack: Hydride delivery to the ester carbonyl forms a tetrahedral intermediate.

  • Collapse: Elimination of the methoxide leaving group generates the intermediate aldehyde.

  • Second Reduction: Rapid reduction of the transient aldehyde yields the alkoxide.

  • Hydrolysis: Protonation during workup releases the free alcohol.

Pathway Visualization

G Start Methyl Ester (Substrate) Tetra Tetrahedral Intermediate Start->Tetra + H- (Hydride Attack) Aldehyde Aldehyde (Transient) Tetra->Aldehyde - OMe (Collapse) Alkoxide Aluminum/Boron Alkoxide Aldehyde->Alkoxide + H- (Fast Step) Product Primary Alcohol (Final) Alkoxide->Product + H2O/H+ (Quench)

Figure 1: Step-wise reduction pathway from ester to alcohol.

Critical Considerations

ParameterConsiderationRecommendation
Stoichiometry LAH provides 4 hydrides; NaBH4 provides 4.[1]Use 1.2–1.5 eq of LAH or 3.0–4.0 eq of NaBH4 (due to solvent consumption).
Solubility Pyrazoles are polar; the N-isopropyl group aids organic solubility.THF is the optimal solvent for LAH; THF/MeOH mixtures for NaBH4.
Coordination The N2 nitrogen lone pair can bind Al/B species.Ensure rigorous quenching (Fieser method) to break N-Al complexes and release the product.
Safety LAH is pyrophoric; H2 gas evolution is significant.Conduct all LAH handling under

or Ar atmosphere. Vent reaction vessels properly.

Protocol A: Lithium Aluminum Hydride (LAH) Reduction

Best for: Small to medium scale (100 mg – 10 g), high throughput, and difficult substrates.

Reagents & Equipment
  • Substrate: this compound (1.0 equiv)

  • Reagent: LiAlH4 (2.4 M in THF or powder) (1.2 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate)

  • Equipment: Flame-dried 3-neck Round Bottom Flask (RBF), addition funnel,

    
     line, ice bath.
    
Step-by-Step Procedure
  • Preparation: Purge the RBF with nitrogen. Add anhydrous THF and cool to 0°C.

  • LAH Charge: Carefully add LiAlH4 (powder or solution). Caution: Exothermic.

  • Substrate Addition: Dissolve the pyrazole ester in a minimal amount of anhydrous THF. Add this solution dropwise to the LAH suspension at 0°C over 15–20 minutes.

    • Why? Controlling the addition rate prevents runaway exotherms and minimizes side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 1–2 hours.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1). The ester spot (

      
      ) should disappear, replaced by a lower running alcohol spot (
      
      
      
      ).
  • The Fieser Quench (CRITICAL): To avoid the formation of gelatinous aluminum emulsions that trap product, use the Fieser Workup :

StepReagentAmount (per x grams of LAH used)Observation
1Water x mLVigorous

evolution. Add slowly at 0°C.
215% NaOH x mLWhite precipitate begins to form.
3Water 3x mLPrecipitate becomes granular and sand-like.
  • Isolation: Dilute with Diethyl Ether (

    
    ) or EtOAc. Add anhydrous 
    
    
    
    directly to the quenched mixture. Stir for 15 minutes.
  • Filtration: Filter through a celite pad. The granular aluminum salts will remain on the filter.

  • Concentration: Evaporate the solvent in vacuo to yield the crude alcohol.

Protocol B: Sodium Borohydride (NaBH4) / Methanol

Best for: Large scale (>10 g), safety-restricted labs, or if LAH is unavailable.

Reagents
  • Substrate: this compound (1.0 equiv)

  • Reagent:

    
     (4.0 equiv)
    
  • Solvent: THF (0.5 M) and Methanol (MeOH)

Step-by-Step Procedure
  • Dissolution: Dissolve the ester in THF (approx. 3 mL per mmol substrate) in an RBF equipped with a reflux condenser.

  • Heating: Warm the solution to 50°C.

  • Reagent Addition: Add

    
     in portions.
    
    • Note:

      
       alone reduces esters very slowly.[2]
      
  • Methanol Activation: Add MeOH dropwise (approx. 1 mL per mmol substrate) through the condenser.

    • Mechanism:[1][2][3] Methanol reacts with

      
       to form alkoxy-borohydrides (
      
      
      
      ), which are more nucleophilic and powerful reducing agents than
      
      
      itself [1].
  • Reflux: Heat the mixture to a gentle reflux (approx. 65°C) for 2–4 hours.

  • Quench: Cool to RT. Add Saturated

    
     solution slowly to quench excess hydride.
    
  • Extraction: Evaporate the bulk of the THF/MeOH on a rotovap. Extract the aqueous residue with EtOAc (3x).

  • Workup: Wash combined organics with brine, dry over

    
    , and concentrate.
    

Analytical Validation

Upon isolation, the product should be characterized to confirm the reduction of the ester carbonyl to the methylene group.

TechniqueExpected Signal Change
1H NMR Disappearance: Singlet at ~3.8-3.9 ppm (

).Appearance: Doublet/Singlet at ~4.6 ppm (

).
IR Disappearance: Strong

stretch at ~1720

.Appearance: Broad

stretch at ~3300-3400

.
MS (ESI) Shift: M+1 peak shifts from [MW of Ester] to [MW of Alcohol] (Loss of 28 Da:

).

Data Summary Table:

Compound Formula MW ( g/mol ) State

| Reactant |


 | 182.22 | Colorless Oil/Solid |
| Product  | 

| 154.21 | White Solid/Viscous Oil |

Troubleshooting & Optimization

  • Problem: Low Yield / Product Trapped in Salts (LAH Method).

    • Cause: Improper quenching led to aluminum gel formation.

    • Solution: Do not rush the Fieser workup. Ensure the precipitate turns white and granular before filtering. If emulsion persists, use Rochelle's Salt (Potassium Sodium Tartrate) solution and stir overnight.

  • Problem: Incomplete Reaction (NaBH4 Method).

    • Cause: Solvent effects or insufficient activation.

    • Solution: Add solid

      
       (0.5 equiv) or 
      
      
      
      to the reaction. These Lewis acids coordinate to the carbonyl oxygen, increasing electrophilicity and facilitating hydride attack [2].
  • Problem: Product Water Solubility.

    • Cause: The pyrazole alcohol is more polar than the ester.

    • Solution: During extraction, saturate the aqueous layer with NaCl (salting out). Use DCM/Isopropanol (3:1) for extraction if EtOAc fails.

References

  • Soai, K., & Ookawa, A. (1986). Mixed solvents containing methanol as useful reaction media for the reduction of esters with sodium borohydride.[4][5] The Journal of Organic Chemistry, 51(21), 4000–4005. Link

  • Brown, H. C., & Narasimhan, S. (1982). Lithium aluminum hydride.[2][3][4][6][7][8][9][10] The Journal of Organic Chemistry, 47(9), 1604–1610. Link

  • Organic Chemistry Portal. (n.d.). Reduction of Esters to Alcohols.[2][3][4][5][7][9][11] Link

  • Chandra, T., & Zebrowski, J. P. (2024).[6] A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction.[6] ACS Chemical Health & Safety.[6] Link[6]

Sources

Application Notes & Protocols: A Guide to Microwave-Assisted Synthesis of Pyrazole Carboxylate Esters

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Microwave-Assisted Synthesis for Pyrazole Scaffolds

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, make them a high-priority scaffold in drug discovery.[4][5][6] Pyrazole carboxylate esters, in particular, serve as crucial intermediates for the synthesis of more complex, biologically active molecules.[4][6][7]

Traditionally, the synthesis of these compounds has relied on conventional heating methods, which often entail long reaction times, high energy consumption, and the use of hazardous solvents.[8][9] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a greener, more efficient alternative.[8][9][10][11] By directly and uniformly heating the reaction mixture through dielectric heating, microwave irradiation dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes.[10][12][13] This rapid and selective heating not only enhances yields and product purity but also aligns with the principles of green chemistry by minimizing energy consumption and waste generation.[8][9][10]

This guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of pyrazole carboxylate esters, designed to empower researchers with the practical knowledge to leverage this powerful technology.

Reaction Mechanisms and Rationale

The most prevalent and versatile method for synthesizing the pyrazole core is the condensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative.[14][15][16] Microwave irradiation significantly enhances the efficiency of this transformation.

The Knorr Pyrazole Synthesis and its Microwave-Assisted Enhancement

The classical Knorr synthesis involves the reaction of a β-ketoester with a hydrazine. The reaction proceeds through a multi-step mechanism involving initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the pyrazole ring.

Causality of Microwave Enhancement: Microwave energy is efficiently absorbed by polar intermediates and solvents, leading to rapid and localized superheating.[10][11] This accelerates the rate-determining steps of the reaction, such as the initial condensation and the final dehydration, resulting in a significant reduction in reaction time and often leading to cleaner reactions with fewer byproducts.[8][12] The ability to precisely control temperature and pressure in a sealed microwave reactor allows for reactions to be conducted at temperatures exceeding the solvent's boiling point, further accelerating the process.[17]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product cluster_conditions Microwave Conditions beta_ketoester β-Ketoester hydrazone Hydrazone Intermediate beta_ketoester->hydrazone Condensation hydrazine Hydrazine Derivative hydrazine->hydrazone cyclic_intermediate Cyclic Intermediate hydrazone->cyclic_intermediate Intramolecular Cyclization pyrazole_ester Pyrazole Carboxylate Ester cyclic_intermediate->pyrazole_ester Dehydration MW Microwave Irradiation (Rapid Heating) MW->hydrazone MW->cyclic_intermediate MW->pyrazole_ester

Caption: Knorr Pyrazole Synthesis Workflow under Microwave Irradiation.

Experimental Protocols

Protocol 1: One-Pot, Solvent-Free Synthesis of Ethyl 1-Phenyl-5-methyl-1H-pyrazole-4-carboxylate

This protocol outlines a rapid and environmentally friendly, solvent-free synthesis of a model pyrazole carboxylate ester using microwave irradiation.[18]

Materials and Equipment:

  • Reagents:

    • Ethyl acetoacetate

    • Phenylhydrazine

  • Equipment:

    • Dedicated microwave reactor for organic synthesis with appropriate safety features (e.g., temperature and pressure sensors).[17][19][20]

    • 10 mL microwave process vial with a magnetic stir bar.

    • Standard laboratory glassware for work-up.

    • Thin-layer chromatography (TLC) apparatus.

    • Column chromatography setup.

Experimental Procedure:

  • Reaction Setup: In a 10 mL microwave process vial, combine ethyl acetoacetate (1 mmol) and phenylhydrazine (1 mmol).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 5-10 minutes. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature.[17] The crude product is then purified.

  • Purification: The resulting residue can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure pyrazole carboxylate ester.

Data Presentation:

Reactant 1Reactant 2SolventPower (W)Temp (°C)Time (min)Yield (%)
Ethyl acetoacetatePhenylhydrazineNone2001205~90%
Protocol 2: Microwave-Assisted Synthesis of Pyrazole Esters via 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of pyrazole carboxylate esters from diazo compounds and alkynes, another powerful method accelerated by microwave heating.[21]

Materials and Equipment:

  • Reagents:

    • Ethyl diazoacetate

    • A suitable alkyne (e.g., ethyl propiolate)

  • Equipment:

    • Dedicated microwave reactor.

    • 5 mL microwave process vial with a magnetic stir bar.

    • Rotary evaporator.

    • Standard laboratory glassware.

Experimental Procedure:

  • Reaction Setup: In a 5 mL microwave process vial, add the alkyne (10 mmol) and ethyl diazoacetate (1 mmol).

  • Microwave Irradiation: Seal the vial and irradiate the mixture in the microwave reactor at 120-140°C for 10-45 minutes.[21]

  • Work-up: After cooling, remove the excess alkyne by distillation under reduced pressure.

  • Purification: The crude product can be purified by column chromatography.

G cluster_workflow Experimental Workflow Reactant_Mixing 1. Mix Reactants (β-Ketoester & Hydrazine) MW_Irradiation 2. Microwave Irradiation (Sealed Vessel) Reactant_Mixing->MW_Irradiation Place in Reactor Cooling 3. Cooling to Room Temp. MW_Irradiation->Cooling Post-Reaction Workup 4. Reaction Work-up Cooling->Workup Safe Handling Purification 5. Purification (e.g., Column Chromatography) Workup->Purification Crude Product Characterization 6. Product Characterization (NMR, IR, MS) Purification->Characterization Pure Product

Caption: General Experimental Workflow for Microwave-Assisted Pyrazole Synthesis.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction, suboptimal temperature or time.Increase reaction time or temperature incrementally. Ensure proper sealing of the reaction vessel.
Formation of Byproducts Temperature too high, leading to decomposition.Decrease the reaction temperature. Optimize the reaction time to minimize byproduct formation.
Inconsistent Results Non-homogenous heating, improper mixing.Ensure efficient stirring with an appropriate magnetic stir bar. Check for uniform microwave field distribution in the reactor.
Pressure Overload Generation of gaseous byproducts, solvent volatility.Reduce the amount of starting material or use a larger reaction vessel. Choose a solvent with a lower vapor pressure if applicable.

Safety Precautions

  • Specialized Equipment: Only use microwave reactors specifically designed for chemical synthesis.[17][19][20] Domestic microwave ovens are not suitable and can be extremely dangerous.[19]

  • Pressure Monitoring: Always use sealed reaction vessels designed to withstand high pressures and temperatures.[17] Be aware of the potential for rapid pressure increases, especially with volatile solvents or reactions that produce gaseous byproducts.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Fume Hood: Conduct all experiments in a well-ventilated fume hood to avoid inhaling potentially toxic fumes.[19]

  • Cooling: Allow the reaction vessel to cool completely to a safe temperature before opening to prevent sudden depressurization and solvent flashing.[17]

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of pyrazole carboxylate esters, offering substantial improvements in reaction times, yields, and overall efficiency.[11][13][22] By understanding the underlying principles and adhering to the detailed protocols and safety guidelines presented, researchers can effectively harness this technology to accelerate their drug discovery and development efforts. The adoption of these greener and more efficient synthetic methods is not only beneficial for individual research projects but also contributes to a more sustainable chemical industry.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available from: [Link]

  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available from: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available from: [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available from: [Link]

  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. MDPI. Available from: [Link]

  • High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. SciELO. Available from: [Link]

  • MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES. HETEROCYCLES. Available from: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available from: [Link]

  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. National Center for Biotechnology Information. Available from: [Link]

  • Microwave assisted one pot synthesis of some pyrazole derivatives as a safer anti-inflammatory and analgesic agents. National Center for Biotechnology Information. Available from: [Link]

  • Solvent Free Synthesis of Different Substituted Pyrazoles Under Microwave Irradiation via One Pot Synthesis and their Biological. Asian Journal of Chemistry. Available from: [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. National Center for Biotechnology Information. Available from: [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. ResearchGate. Available from: [Link]

  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Royal Society of Chemistry. Available from: [Link]

  • Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. Allied Academies. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Safety Considerations for Microwave Synthesis. CEM Corporation. Available from: [Link]

  • Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available from: [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. ResearchGate. Available from: [Link]

  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd. Available from: [Link]

  • Microwave-assisted green approach toward the unexpected synthesis of pyrazole-4-carboxylates. ResearchGate. Available from: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available from: [Link]

  • Pyrazole synthesis under microwave irradiation and solvent-free conditions. SciELO. Available from: [Link]

  • Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Biological and Pharmaceutical Sciences. Available from: [Link]

  • Design, synthesis, characterization, and antiproliferative activity of novel pyrazole-3-carboxylic acid derivatives. Academia.edu. Available from: [Link]

  • MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTRY. Revue Roumaine de Chimie. Available from: [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. Available from: [Link]

  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst. Royal Society of Chemistry. Available from: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Molecules. Available from: [Link]

  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. National Center for Biotechnology Information. Available from: [Link]

  • Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry. Available from: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information. Available from: [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. Available from: [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. Available from: [Link]

  • Microwave-assisted synthesis of some biologically active pyrazole derivatives. Journal of Pharmaceutical and Scientific Innovation. Available from: [Link]

Sources

Troubleshooting & Optimization

Improving yield of Methyl 1-isopropyl-1H-pyrazole-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Methyl 1-isopropyl-1H-pyrazole-3-carboxylate

Case ID: PYR-ISO-003 Status: Active Support Tier: Senior Application Scientist (L3) Topic: Yield Optimization & Regiocontrol

Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for pyrazole functionalization. Based on your inquiry regarding This compound , we have diagnosed the core challenges as Regioselectivity (N1 vs. N2 alkylation) and Ester Stability .

This guide departs from standard textbook procedures to address the specific "pain points" of secondary alkyl halide reactivity and ambident nucleophiles.

Module 1: Diagnostic & Decision Matrix

Before proceeding, verify your current synthetic strategy against our decision matrix. The synthesis of 1,3-substituted pyrazoles is notoriously sensitive to the "Ambident Nucleophile Paradox."

The Core Problem: The starting material, Methyl 1H-pyrazole-3-carboxylate, exists in tautomeric equilibrium.

  • Target (1,3-isomer): Result of alkylation at the nitrogen distal to the ester.

  • Impurity (1,5-isomer): Result of alkylation at the nitrogen proximal to the ester.

Support Note: While electronic effects favor the target (1,3-isomer), the secondary nature of the isopropyl electrophile introduces steric clashes that can suppress yield or encourage elimination (propene formation).

SynthesisDecision Start Start: Yield Improvement Needed RouteCheck Current Route? Start->RouteCheck Alkylation Route A: Alkylation of Methyl 1H-pyrazole-3-carboxylate RouteCheck->Alkylation Most Common Cyclization Route B: Cyclization (Isopropylhydrazine + C3 Synthon) RouteCheck->Cyclization De Novo Alk_Issue Primary Issue? Alkylation->Alk_Issue Cyc_Warn Warning: Cyclization often favors 1,5-isomer (Undesired) Cyclization->Cyc_Warn Regio High 1,5-isomer content (Wrong Regiochemistry) Alk_Issue->Regio Conversion Low Conversion / Elimination of Isopropyl Halide Alk_Issue->Conversion Sol_Regio Solution: Switch Base to Cs2CO3 Control Temp < 60°C Regio->Sol_Regio Sol_Conv Solution: Switch to 2-Iodopropane Add 18-Crown-6 (if K2CO3) Conversion->Sol_Conv

Figure 1: Decision tree for diagnosing yield loss. Note that De Novo cyclization often yields the inverse regioisomer (1,5) as the major product, making Alkylation the preferred route for the 1,3-target.

Module 2: Troubleshooting & FAQs

Q1: "I am getting a 60:40 mixture of the target (1,3) and the impurity (1,5). How do I shift this?"

Technical Insight: The pyrazole ring nitrogens have distinct nucleophilicities. The nitrogen adjacent to the ester (N2) is less nucleophilic due to the electron-withdrawing effect (–I/-M) of the carboxylate. Therefore, the 1,3-isomer (Target) is electronically favored. However, high temperatures or small counter-cations (Li+, Na+) can erode this selectivity by tightening the ion pair, making the reaction less sensitive to electronic differences.

Corrective Protocol:

  • Change the Base: Switch from

    
     or 
    
    
    
    to Cesium Carbonate (
    
    
    )
    .
    • Why: The large Cesium cation forms a "loose" ion pair with the pyrazolate anion, allowing the intrinsic electronic bias (favoring N1) to dominate over steric or coordination effects.

  • Solvent Selection: Use Acetonitrile (MeCN) or DMF .[1]

    • Why: Polar aprotic solvents dissociate the ion pair further.

  • Temperature: Do not reflux initially. Run the reaction at 40–50°C . Higher temperatures increase the energy of the system, allowing the reactants to overcome the activation barrier for the sterically hindered (N2) attack.

Q2: "My reaction stalls at 70% conversion, but adding more base/halide degrades the ester."

Technical Insight: Isopropyl halides (2-bromopropane or 2-iodopropane) are secondary alkyl halides. They are prone to E2 elimination (forming propene) in the presence of strong bases or high heat, consuming your alkylating agent. Furthermore, methyl esters are susceptible to hydrolysis if the base is wet or if hydroxide is generated.

Corrective Protocol:

  • Reagent Quality: Ensure your 2-iodopropane is fresh (colorless, not brown). Free iodine inhibits the reaction.

  • Stoichiometry: Use 1.5 eq of 2-iodopropane added in two portions (T=0 and T=4h) to account for elimination losses.

  • Base: Avoid hydroxide bases (NaOH/KOH). Stick to Carbonates.

  • Catalyst: If using

    
     in MeCN, add 5 mol% 18-Crown-6 . This solubilizes the carbonate and accelerates the 
    
    
    
    substitution over the E2 elimination.
Q3: "How do I separate the isomers? They co-elute on TLC."

Technical Insight: The 1,3-isomer (Target) and 1,5-isomer (Impurity) often have very similar Rf values on silica. However, their dipole moments differ significantly. The 1,5-isomer usually has a net dipole where the ester and N-alkyl group align, often making it slightly more polar or interacting differently with functionalized silica.

Separation Strategy:

  • Solvent System: Do not use simple Hexane/EtOAc. Use Toluene/Ethyl Acetate (9:1) or DCM/MeOH (98:2) . Toluene often provides better discrimination for pyrazole regioisomers due to

    
     interactions.
    
  • Workup: The 1,5-isomer is often more crystalline. If you have a mixture, try triturating the crude oil with cold Diisopropyl Ether (IPE) or Hexane . The minor isomer might precipitate, or the major isomer might crystallize (depending on MP).

Module 3: Optimized Experimental Protocol

Objective: Synthesis of this compound via Regioselective Alkylation.

Target Yield: >85% (Isolated) Regioselectivity: >10:1 (N1:N2)

Reagents & Setup
ComponentEquivalentsRoleSpecification
Methyl 1H-pyrazole-3-carboxylate 1.0 eqSubstrateDry, white solid
2-Iodopropane 1.5 eqElectrophileStabilized, Copper-free
Cesium Carbonate (

)
1.2 eqBaseAnhydrous, Powdered
Acetonitrile (MeCN) [0.2 M]SolventHPLC Grade, Dry
Step-by-Step Procedure
  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a nitrogen balloon).

    • Charge the flask with Methyl 1H-pyrazole-3-carboxylate (1.0 eq) and

      
        (1.2 eq).
      
    • Add Acetonitrile (concentration 0.2 M relative to pyrazole).

  • Activation:

    • Stir the suspension at Room Temperature (RT) for 30 minutes.

    • Mechanism:[2][3][4] This allows the base to deprotonate the pyrazole, forming the Cesium pyrazolate species.

  • Alkylation:

    • Add 2-Iodopropane (1.0 eq) dropwise via syringe.

    • Heat the mixture to 50°C (Internal temperature). Do not exceed 60°C to prevent elimination.

    • Monitor by TLC/HPLC after 4 hours.

    • Boost: If starting material remains >10%, add the remaining 2-Iodopropane (0.5 eq) and continue stirring at 50°C for another 4-6 hours.

  • Workup (Critical for Yield):

    • Cool to RT. Filter off the inorganic solids (

      
      , excess base) through a Celite pad. Wash the pad with EtOAc.
      
    • Concentrate the filtrate under reduced pressure.[1][5] Do not overheat the rotavap bath (>40°C) as the isopropyl iodide is volatile and toxic, but the product is stable.

    • Hydrolysis Check: Do not perform an aqueous wash unless necessary. If you must wash, use Saturated

      
        (mildly acidic/neutral) rather than water to avoid ester hydrolysis.
      
  • Purification:

    • The crude residue is usually a yellow oil.

    • Perform Flash Chromatography using a gradient of Hexane -> 20% EtOAc/Hexane .

    • Elution Order: The Target (1,3-isomer) typically elutes second (it is often more polar than the 1,5-isomer in this specific scaffold, though this varies by column type; always verify fractions by NMR).

    • Validation: Check the NOESY spectrum.[6]

      • Target (1,3): NOE correlation between Isopropyl-CH and Pyrazole-H5 (the proton on the ring). H5 is a doublet.

      • Impurity (1,5): NOE correlation between Isopropyl-CH and the Ester-Methyl group (spatial proximity).

Module 4: Mechanism & Validation

The following diagram illustrates the competing pathways. The "Cesium Effect" is utilized to maximize Pathway A (Target).

ReactionMechanism SM Methyl 1H-pyrazole-3-carboxylate (Tautomeric Mix) Base Cs2CO3 / MeCN SM->Base Anion Cesium Pyrazolate (Loose Ion Pair) Base->Anion PathA Path A: Attack at N1 (Distal to Ester) Anion->PathA Electronically Favored (Major) PathB Path B: Attack at N2 (Proximal to Ester) Anion->PathB Sterically Hindered (Minor) ProdA Target: 1,3-Isomer (this compound) PathA->ProdA ProdB Impurity: 1,5-Isomer (Sterically Congested) PathB->ProdB

Figure 2: Mechanistic pathway showing the divergence of regioisomers. Path A is favored by the electron-withdrawing nature of the C3-ester, which reduces the nucleophilicity of N2.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters.[7][8]

    • Source: Tetrahedron Letters / ScienceDirect.
    • Relevance: Discusses the intrinsic bias of pyrazole-3-carboxylates to alkylate at N1, and how steric bulk affects this r
    • URL:

  • Cesium Effect in Alkylation

    • Title: Cesium carbonate: A powerful base for organic synthesis.
    • Source: Journal of Organic Chemistry (General Principle).
    • Relevance: Supports the use of Cs2CO3 for improving N-alkylation yields and r
    • URL:

  • Separation of Pyrazole Isomers

    • Title: Column chromatography conditions for separ
    • Source: BenchChem Technical Support.[1][9]

    • Relevance: Provides specific solvent systems and silica conditions for resolving regioisomers.
    • URL:

  • Alternative Cyclization Routes (Context)

    • Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles.
    • Source: PMC / NIH.
    • Relevance: Highlights that de novo cyclization often requires specific enol ethers to avoid forming the 1,5-isomer.
    • URL:

Sources

Technical Support Center: Separation of 1-Isopropyl and 5-Isopropyl Pyrazole Isomers

[1]

Status: Operational Ticket ID: PYR-ISO-SEP-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary & Problem Definition

The Core Challenge: You are likely dealing with the alkylation of a 3-substituted pyrazole (or a cyclocondensation) that has yielded a mixture of two regioisomers:

  • 1-isopropyl-3-substituted pyrazole (The "1,3-isomer"): The isopropyl group is attached to the nitrogen distal (far) from the C-substituent.[1] This is generally the thermodynamically favored, less sterically hindered product.

  • 1-isopropyl-5-substituted pyrazole (The "1,5-isomer"): The isopropyl group is attached to the nitrogen proximal (next) to the C-substituent.[1] This is the sterically crowded, often kinetically controlled product.

Note on Nomenclature: While your query specifies "1-isopropyl and 5-isopropyl," standard IUPAC nomenclature defines the N-substituent as position 1.[1] Therefore, the distinction lies in whether the carbon substituent is at position 3 (unhindered) or position 5 (hindered).[2] This guide uses the standard 1,3- vs. 1,5- convention for clarity.

Diagnostic Module: Identification (The "Which is Which?" Problem)

User Question: "I have two spots on my TLC/two peaks on LC-MS with identical masses. How do I definitively assign the structure without growing a crystal?"

Technical Response: Do not rely solely on chemical shift heuristics (e.g., "C5-H is always downfield"), as solvent and substituent effects can invert these trends.[1][2] The only self-validating, non-crystallographic method is 1D NOE (Nuclear Overhauser Effect) or 2D NOESY/ROESY NMR.[1][2]

The NOE Protocol
  • Principle: NOE signals depend on spatial proximity (< 5 Å).[1][2]

  • The Test: Irradiate the Methine proton (CH) of the N-isopropyl group.

Feature1,3-Isomer (Unhindered) 1,5-Isomer (Hindered)
Geometry N-iPr is next to H-5 (ring proton).[1][2]N-iPr is next to R-5 (substituent).[1][2]
NOE Signal Strong enhancement of the Py-H5 singlet.Strong enhancement of the Substituent protons .
Absence No enhancement of substituent protons.No enhancement of Py-H4 (usually).
Visualization: NMR Logic Flow

NMR_LogicstartIsolate Isomerstep1Run 1H NMRLocate N-iPr Methine (~4.5-5.5 ppm)start->step1step2Perform 1D NOEIrradiate Methine Protonstep1->step2decisionWhat is enhanced?step2->decisionresultARing Proton (H5)Enhanceddecision->resultA Strong NOE to Arom/HresultBSubstituent (R)Enhanceddecision->resultB Strong NOE to Alkyl/Aryl GroupconclAConclusion:1,3-Isomer(Thermodynamic)resultA->conclAconclBConclusion:1,5-Isomer(Kinetic/Steric)resultB->conclB

Figure 1: Decision tree for structural assignment using Nuclear Overhauser Effect (NOE) spectroscopy.

Separation Module: Purification Protocols

User Question: "My isomers co-elute on silica gel using Hexane/EtOAc. How do I separate them?"

Technical Response: Because the 1,5-isomer is sterically crowded, it often has a twisted conformation that disrupts planarity, changing its dipole moment compared to the planar 1,3-isomer.[1][2] If standard normal phase fails, you must exploit this dipole difference or shape selectivity .[2]

Method A: Optimized Normal Phase (Flash)
  • The Issue: Hexane/EtOAc is often too similar in selectivity.

  • The Fix: Switch to DCM (Dichloromethane) / MeOH or DCM / Acetone .[2]

    • Why? DCM is a "selectivity class" distinct from alkanes.[2] The steric bulk of the 1,5-isomer often makes it elute faster (higher Rf) in non-polar solvents because the polar nitrogen lone pairs are shielded by the isopropyl group.

  • Toluene Effect: Adding 10% Toluene to your hexane system can sometimes separate isomers via

    
    -
    
    
    interactions, which differ between the planar (1,[1][2]3) and twisted (1,5) forms.
Method B: Reverse Phase (C18)
  • When to use: If

    
    Rf < 0.1 on silica.[2]
    
  • Protocol:

    • Column: C18 functionalized silica.[2]

    • Mobile Phase: Water/Acetonitrile (with 0.1% Formic Acid).[2]

    • Trend: The sterically hindered 1,5-isomer is often less hydrophobic (more exposed polar surface area due to twist) or elutes differently due to shape exclusion.[1][2]

    • Critical Step: Run a shallow gradient (e.g., 0.5% increase per minute).

Method C: Chemical Separation (The "Silver Bullet")

If chromatography is impossible, exploit basicity differences .[2]

  • Theory: The 1,5-isomer is sterically hindered around the N2 nitrogen. The 1,3-isomer has an exposed N2 nitrogen.[1]

  • Protocol:

    • Dissolve mixture in ether.

    • Add 1.0 equivalent of HCl (in dioxane) or Oxalic acid.[2]

    • Result: The less hindered 1,3-isomer often precipitates as a salt preferentially, leaving the 1,5-isomer in the mother liquor.[1]

Prevention Module: Reaction Optimization

User Question: "I am getting a 50:50 mixture. How do I force the reaction to give me just one isomer?"

Technical Response: Regioselectivity is dictated by the interplay of sterics (favoring 1,[2]3) and electronics/chelation (favoring 1,5).[1][2]

Workflow: Targeting the Desired Isomer
Target IsomerRecommended StrategyMechanism
1,3-Isomer (Distal)Alkylation under Thermodynamic Control 1. Use Cs₂CO₃ or K₂CO₃ in DMF .2. Heat to >80°C.3. Use bulky electrophiles if possible.High temp allows equilibration.[2] Steric repulsion pushes the isopropyl group away from the substituent.
1,5-Isomer (Proximal)Cyclocondensation (Knorr Synthesis) 1.[1][2] React 1,3-diketone with isopropylhydrazine.2. Use HCl or Acetic Acid (Protic solvent).[1]In acidic media, the hydrazine attacks the most reactive carbonyl. If the diketone is asymmetric, this can be tuned to favor the 1,5-product.[1]
1,5-Isomer (Alternative)Mitsunobu Reaction 1. Start with N-H pyrazole.2.[2][3][4] Use iPr-OH, DIAD, PPh3.3.[1][2] Solvent: THF (0°C).Kinetic control.[2] The mechanism often favors alkylation at the more acidic/less hindered nitrogen initially, but coordination effects can sometimes flip selectivity. Note: This is substrate dependent.[2]
Visualizing the Synthesis Logic

Synthesis_PathInputTarget StructureChoiceWhich Isomer?Input->ChoicePath131,3-Isomer(Unhindered)Choice->Path13Path151,5-Isomer(Hindered)Choice->Path15Method13Method: Basic AlkylationBase: Cs2CO3/DMFTemp: High (>80C)Path13->Method13Method15Method: CyclocondensationReagent: IsopropylhydrazineCondition: Acidic (AcOH)Path15->Method15

Figure 2: Synthetic pathways to maximize regioselectivity.

References & Further Reading

  • Regioselectivity in Pyrazole Alkylation:

    • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.

    • Source:Journal of Organic Chemistry (2017).[2]

    • Relevance: Defines the steric effects of K2CO3 vs NaH on isomer ratios.

    • [1][2]

  • NMR Identification (NOE):

    • Title: A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.

    • Source:Canadian Journal of Chemistry (1993).[2][3]

    • Relevance: Foundational text on assigning pyrazole tautomers and N-alkyl isomers using NMR.

    • [1][2]

  • Separation Techniques:

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[1]

    • Source:Journal of Organic Chemistry (2022).[2]

    • Relevance: Discusses chromatographic behavior and attractive interactions that aid separation.

    • [1][2]

For further assistance, please contact the Structural Chemistry Core Facility or submit a follow-up ticket with your specific substituent details.[1]

Methyl 1-isopropyl-1H-pyrazole-3-carboxylate stability in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Stability in Aqueous Solutions for Researchers and Drug Development Professionals

Welcome to the Technical Support Center for methyl 1-isopropyl-1H-pyrazole-3-carboxylate. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance on the stability of this compound in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work and offer practical, field-proven insights to ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My solution of this compound is showing a new, more polar spot on TLC/a new peak in HPLC analysis after a short time in an aqueous buffer. What is the likely cause?

This is a classic sign of compound degradation, most likely through hydrolysis of the methyl ester group. In an aqueous environment, particularly under acidic or basic conditions, the ester is susceptible to cleavage, yielding the corresponding carboxylic acid (1-isopropyl-1H-pyrazole-3-carboxylic acid) and methanol.[1] The newly formed carboxylic acid is significantly more polar than the parent ester, which explains its different chromatographic behavior.

The rate of this hydrolysis is highly dependent on the pH and temperature of your solution.[1]

Troubleshooting Guide: Investigating Suspected Hydrolysis

Question: How can I confirm that the new species is indeed the carboxylic acid degradation product?

To confirm the identity of the degradant, you can employ the following strategies:

  • LC-MS Analysis: The most direct method is to analyze your degraded sample by Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass of the degradant, 1-isopropyl-1H-pyrazole-3-carboxylic acid, can be calculated and compared against the experimental mass observed for the new peak.

  • Co-elution with a Standard: If a reference standard of 1-isopropyl-1H-pyrazole-3-carboxylic acid is available, you can perform a co-injection with your degraded sample. If the new peak in your sample and the peak from the reference standard have the same retention time, it strongly suggests they are the same compound.

  • Forced Degradation: Intentionally degrade a sample of your compound under mild acidic and basic conditions (see protocol below). If the primary degradation product formed under these conditions matches the unknown peak in your experimental sample, it provides strong evidence of hydrolysis.

In-Depth Technical Guidance: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

Question: How should I design a forced degradation study for this compound?

A comprehensive forced degradation study should include the following conditions, as recommended by the International Council on Harmonisation (ICH) guidelines.[2][3][4] The goal is to achieve a target degradation of 5-20% to ensure that degradation products are detectable without excessively breaking down the parent compound.

Stress ConditionRecommended ProtocolPrimary Degradation Pathway
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60°C. Monitor at several time points (e.g., 2, 6, 12, 24 hours).[1]Hydrolysis of the methyl ester to 1-isopropyl-1H-pyrazole-3-carboxylic acid.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and heat at 60°C. Monitor at several time points (e.g., 2, 6, 12, 24 hours).Saponification (hydrolysis) of the methyl ester to the sodium salt of 1-isopropyl-1H-pyrazole-3-carboxylic acid.
Oxidative Degradation Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature. Monitor over 24 hours.While the pyrazole ring is relatively stable to oxidation, N-oxides or degradation of the isopropyl group are possibilities.[5]
Thermal Degradation Heat the solid compound at a temperature above that for accelerated testing (e.g., 70°C) for a specified period.Assess the solid-state thermal stability.
Photodegradation Expose a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[6][7][8][9][10]Potential for pyrazole ring cleavage or other photochemical reactions.[9]
Visualizing the Primary Degradation Pathway: Hydrolysis

The primary degradation pathway for this compound in aqueous solution is hydrolysis. This can be catalyzed by either acid or base.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) Ester_Acid This compound Protonated_Ester Protonated Ester Ester_Acid->Protonated_Ester + H+ Tetrahedral_Intermediate_Acid Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate_Acid + H2O Carboxylic_Acid_Acid 1-isopropyl-1H-pyrazole-3-carboxylic acid Tetrahedral_Intermediate_Acid->Carboxylic_Acid_Acid - H+ Methanol_Acid Methanol Tetrahedral_Intermediate_Acid->Methanol_Acid Ester_Base This compound Tetrahedral_Intermediate_Base Tetrahedral Intermediate Ester_Base->Tetrahedral_Intermediate_Base + OH- Carboxylate_Salt Carboxylate Salt Tetrahedral_Intermediate_Base->Carboxylate_Salt Methanol_Base Methanol Tetrahedral_Intermediate_Base->Methanol_Base G A Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) B Analyze Individual Stressed Samples and Unstressed Control by RP-HPLC A->B C Optimize Chromatographic Conditions (Mobile Phase, Gradient, Column) B->C Initial Separation D Inject a Mixture of All Stressed Samples C->D Optimized Method E Verify Resolution of All Peaks (Parent and Degradants) D->E F Perform Peak Purity Analysis (Using PDA Detector) E->F Adequate Separation G Validate Method According to ICH Guidelines F->G Pure Peaks

Sources

Technical Support Center: Crystallization of Methyl 1-isopropyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Methyl 1-isopropyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for obtaining high-purity crystalline material. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.

Section 1: Understanding the Molecule - A Predictive Approach to Solvent Selection

The molecular structure of this compound is the primary determinant of its solubility. Before stepping into the lab, a quick analysis can save significant time and resources.

  • Pyrazole Core: The heterocyclic pyrazole ring is polar and contains a nitrogen atom capable of acting as a hydrogen bond acceptor.

  • Ester Group (-COOCH₃): The methyl ester group adds polarity and is a hydrogen bond acceptor at the carbonyl oxygen.

  • Isopropyl Group (-CH(CH₃)₂): This alkyl group is nonpolar and adds lipophilic character to the molecule.

Expert Analysis: The molecule possesses a balanced polarity. It has polar functionalities (pyrazole, ester) and a nonpolar substituent (isopropyl). This structure suggests it will be most soluble in solvents of intermediate polarity. It is unlikely to be highly soluble in very nonpolar solvents like hexanes or highly polar solvents like water at room temperature.[1][2] This balance makes it an excellent candidate for single-solvent cooling crystallization or a binary solvent (solvent/anti-solvent) system.[3][4]

Section 2: FAQs - First-Line Crystallization Strategies

This section addresses the most common initial questions when developing a crystallization protocol.

Question: Where should I start with solvent selection for this compound?

Answer: Start by screening a small range of solvents with varying polarities. Based on the molecular structure, alcohols (like ethanol and isopropanol) and esters (like ethyl acetate) are excellent starting points.[5] These solvents have a good probability of meeting the ideal criteria for cooling crystallization: high solubility when hot and low solubility when cold.[6] For pyrazole derivatives, ethanol is frequently cited as an effective crystallization solvent.[7][8]

Question: What are the most common and effective crystallization methods for a compound like this?

Answer: The two most applicable methods are:

  • Cooling Crystallization: This is the simplest and most common method.[9] It involves dissolving the compound in a minimal amount of a suitable hot solvent and allowing it to cool slowly, causing the solubility to decrease and pure crystals to form.[10] This is ideal for compounds whose solubility is highly dependent on temperature.[4]

  • Anti-Solvent Crystallization: This method is useful if the compound is too soluble in a particular solvent, even at low temperatures.[9] It involves dissolving the compound in a "good" solvent and then slowly adding a miscible "anti-solvent" (in which the compound is poorly soluble) to induce precipitation and crystallization.[3][11] A common example for pyrazoles is an ethanol/water or acetone/water system.[12][13]

Question: How much crude material should I use for initial screening tests?

Answer: Economy of material is crucial. For initial tests, use a small amount, typically 15-30 mg of your crude product per test vial with about 1 mL of solvent.[14] This allows you to test a wide range of solvents without consuming a significant portion of your batch.

Section 3: Experimental Protocol - Systematic Solvent Screening

This protocol provides a self-validating method to empirically determine the best solvent system for your specific batch of this compound.

Objective: To identify a solvent or solvent system that dissolves the compound when hot but affords a good yield of crystals upon cooling.

Materials:

  • Crude this compound

  • Selection of test solvents (see Table 1)

  • Small test tubes or vials

  • Stirring rod or magnetic stirrer

  • Hot plate or water bath

  • Ice bath

Table 1: Recommended Solvents for Initial Screening

Solvent Boiling Point (°C) Polarity Rationale & Potential Use
Ethanol 78 Polar Protic Excellent starting point; often effective for pyrazole derivatives.[1][5]
Isopropanol 82 Polar Protic Similar to ethanol, may offer slightly different solubility.[5]
Ethyl Acetate 77 Mid-Polarity Good for compounds of intermediate polarity.[1]
Acetone 56 Polar Aprotic Often a strong solvent; may be better suited for an anti-solvent system.[1]
Toluene 111 Nonpolar May be effective for less polar impurities; use with caution due to high boiling point.[1]
Heptane/Hexanes ~98 / ~69 Nonpolar Likely a poor solvent; excellent potential as an anti-solvent.[1][14]

| Water | 100 | Polar Protic | Likely a poor solvent; excellent potential as an anti-solvent with alcohols or acetone.[1][5] |

Step-by-Step Screening Protocol:
  • Preparation: Place ~20 mg of your crude material into several labeled vials.

  • Room Temperature Test: Add 0.5 mL of a single solvent to each respective vial. Stir vigorously for 1 minute.

    • Observation: If the compound dissolves completely, the solvent is too strong for single-solvent cooling crystallization. Reserve it as a potential "good" solvent for an anti-solvent system.

    • Observation: If the compound does not dissolve or is sparingly soluble, proceed to the next step. This is a promising candidate.

  • Hot Solubility Test: Gently heat the vials containing undissolved solid while stirring. Add the same solvent dropwise (up to a total of ~1.5 mL) until the solid just dissolves.

    • Observation: If the compound dissolves completely, this is an excellent candidate solvent. Note the approximate volume of solvent used.

    • Observation: If the compound does not dissolve even after adding 2-3 mL of hot solvent, the solvent is too weak.

  • Cooling & Crystallization: Allow the hot, saturated solutions to cool slowly to room temperature. If no crystals form, gently scratch the inside of the vial with a glass rod or place it in an ice bath.[3]

  • Evaluation: Assess the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid, leaving the solution (mother liquor) colored with impurities.

Data Recording Template
SolventSoluble at RT?Soluble Hot?Crystals on Cooling?Crystal Quality/Quantity
EthanolSparinglyYesYesGood yield, well-formed
HeptaneNoNoN/AInsoluble
AcetoneYesYesNoToo soluble
...add others

Section 4: Troubleshooting Guide

Question: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound.[1] The compound comes out of solution as a liquid instead of a solid.

  • Causality: This is common when the boiling point of the solvent is too high or the solution is too concentrated. It can also be caused by impurities depressing the melting point of your compound.

  • Troubleshooting Steps:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of additional hot solvent to lower the saturation point.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • If the problem persists, consider a different solvent with a lower boiling point.

Question: The solution cooled, but no crystals have formed. What should I do?

Answer: Crystal formation requires nucleation, which can sometimes be slow to initiate.[11]

  • Causality: The solution may be supersaturated but lacks a nucleation site to begin crystal growth.

  • Troubleshooting Steps:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches provide nucleation sites.[3]

    • Seeding: If you have a small crystal of pure product from a previous batch, add it to the solution. This "seed" crystal will act as a template for further crystal growth.[11]

    • Reduce Temperature: Place the flask in an ice bath to further decrease solubility.

    • Reduce Solvent Volume: If the solution is not sufficiently saturated, you can gently heat it to evaporate a small amount of solvent and try cooling again.

Question: My final product is still impure, or the recovery is very low. How can I optimize the process?

Answer: This is a balance between purity and yield.

  • Causality (Impurity): Cooling the solution too quickly can trap impurities within the crystal lattice.

  • Causality (Low Recovery): Using too much solvent will result in a significant amount of your product remaining dissolved in the mother liquor, even when cold.[12]

  • Troubleshooting Steps:

    • For Purity: Ensure you are using the minimum amount of hot solvent to fully dissolve your compound. Allow for very slow cooling to promote the formation of larger, purer crystals. A second recrystallization may be necessary.

    • For Recovery: After filtering your crystals, you can try to recover a second crop by evaporating some of the solvent from the mother liquor and re-cooling. Note that this second crop will likely be less pure than the first.

Section 5: Visual Workflows & Protocols

Workflow for Crystallization Method Selection

G start Start: Crude Solid screen Perform Small-Scale Solvent Screen start->screen eval_rt Soluble at Room Temp? screen->eval_rt eval_hot Soluble in Hot Solvent? eval_rt->eval_hot No too_strong Too Soluble. Use as 'Good' Solvent in Anti-Solvent System. eval_rt->too_strong Yes eval_cool Forms Crystals on Cooling? eval_hot->eval_cool Yes too_weak Insoluble. Use as 'Anti-Solvent'. eval_hot->too_weak No eval_cool->screen No (Try new solvent) good_solvent Candidate for Cooling Crystallization eval_cool->good_solvent Yes optimize Optimize Protocol: - Cooling Rate - Solvent Volume good_solvent->optimize

Caption: A decision-making workflow for selecting a crystallization method.

Troubleshooting Decision Tree

G start Problem Encountered During Cooling issue What is the issue? start->issue oiling Compound 'Oiled Out' issue->oiling Liquid Layer no_xtal No Crystals Formed issue->no_xtal Clear Solution sol_oil_1 Re-heat to dissolve oil oiling->sol_oil_1 sol_xtal_1 Scratch inner surface of flask with glass rod no_xtal->sol_xtal_1 sol_oil_2 Add more hot solvent (1-5% volume) sol_oil_1->sol_oil_2 sol_oil_3 Cool SLOWLY sol_oil_2->sol_oil_3 sol_oil_4 Result? sol_oil_3->sol_oil_4 success_oil Success! sol_oil_4->success_oil Crystals Form fail_oil Still Oiling Out: Change to lower boiling point solvent. sol_oil_4->fail_oil Oil Forms sol_xtal_2 Add a seed crystal (if available) sol_xtal_1->sol_xtal_2 sol_xtal_3 Cool in ice bath sol_xtal_2->sol_xtal_3 sol_xtal_4 Result? sol_xtal_3->sol_xtal_4 success_xtal Success! sol_xtal_4->success_xtal Crystals Form fail_xtal Still No Crystals: Solution is not saturated. Evaporate some solvent and re-cool. sol_xtal_4->fail_xtal No Crystals

Caption: A troubleshooting guide for common crystallization problems.

References

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

  • Lovette, M. A., et al. (2016, March 17). Predicting the Effect of Solvent on the Crystal Habit of Small Organic Molecules. ACS Publications. [Link]

  • Xin, D., et al. (2019, September 10). Solvate Prediction for Pharmaceutical Organic Molecules with Machine Learning. Advances in Engineering. [Link]

  • J-Stage. (n.d.). Prediction of Solvents Suitable for Crystallization of Small Organic Molecules. [Link]

  • Crystal Growth & Design. (2016, March 17). Predicting the Effect of Solvent on the Crystal Habit of Small Organic Molecules. [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Harvard University. (n.d.). recrystallization-2.doc.pdf. [Link]

  • Semantic Scholar. (2012, September 19). Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • MDPI. (2012, August 27). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. [Link]

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. [Link]

  • Science. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • ResearchGate. (2016, June 16). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • PMC. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. [Link]

  • Cambridge University Press & Assessment. (2019, April 11). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. [Link]

Sources

Validation & Comparative

IR spectrum analysis of Methyl 1-isopropyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Advanced IR Spectrum Analysis of Methyl 1-isopropyl-1H-pyrazole-3-carboxylate: A Comparative Guide

For researchers and drug development professionals synthesizing novel heterocyclic scaffolds, verifying the exact substitution pattern of pyrazole derivatives is a critical quality control step. Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive method to confirm the structural identity of these compounds.

This guide provides an in-depth comparative analysis of the IR spectrum of This compound (MIPC) against two closely related structural analogs: Methyl 1-methyl-1H-pyrazole-3-carboxylate (MMC) and Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate (EIC) . By understanding the causality behind specific vibrational shifts, scientists can confidently differentiate between these derivatives.

Comparative Spectral Analysis: Decoupling Structural Variables

The structural differences between MIPC, MMC, and EIC may seem minor—a single methylene unit in the ester chain or an isopropyl versus a methyl group on the pyrazole nitrogen (N1). However, these variations induce distinct electronic and steric environments that are highly visible in the mid-IR region (4000–400 cm⁻¹).

Quantitative Spectral Comparison
Vibrational ModeThis compound (MIPC)Methyl 1-methyl-1H-pyrazole-3-carboxylate (MMC)Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate (EIC)
C=O Stretch (Ester) ~1730 cm⁻¹~1730 cm⁻¹~1715 - 1725 cm⁻¹
C=N / C=C (Pyrazole Ring) ~1520 cm⁻¹, 1450 cm⁻¹~1520 cm⁻¹, 1450 cm⁻¹~1520 cm⁻¹, 1450 cm⁻¹
Aliphatic C-H Stretch 2975, 2930, 2870 cm⁻¹2950, 2840 cm⁻¹2980, 2935, 2875 cm⁻¹
C-H Bending (gem-dimethyl) ~1385, 1365 cm⁻¹ (Doublet)Absent~1385, 1365 cm⁻¹ (Doublet)
C-O Stretch (Ester) ~1240 cm⁻¹, 1110 cm⁻¹~1245 cm⁻¹, 1115 cm⁻¹~1235 cm⁻¹, 1100 cm⁻¹
The Causality Behind the Spectra

1. The Isopropyl Signature (gem-Dimethyl Splitting): The most diagnostic feature differentiating MIPC from MMC is the behavior of the aliphatic C-H bending vibrations. The N1-isopropyl group contains two equivalent methyl groups attached to the same methine carbon. This proximity causes vibrational coupling (the "umbrella mode"), which splits the symmetric CH₃ bending absorption into a distinct doublet at approximately 1385 cm⁻¹ and 1365 cm⁻¹. Because MMC lacks this gem-dimethyl structure, this doublet is entirely absent from its spectrum[1].

2. Ester Chain Inductive Effects (C=O Stretching): The transition from a methyl ester (MIPC) to an ethyl ester (EIC) subtly alters the carbonyl stretching frequency. Methyl esters typically exhibit a sharp C=O stretch near 1730 cm⁻¹[1]. In contrast, the ethyl group in EIC exerts a slightly stronger electron-donating inductive (+I) effect toward the ester oxygen. This increased electron density slightly enhances the single-bond character of the adjacent C=O bond, lowering its force constant and shifting the absorption to a slightly lower wavenumber (~1715–1725 cm⁻¹).

3. Pyrazole Ring Stability: The core pyrazole ring stretching vibrations (C=N and C=C) remain remarkably stable across all three analogs, consistently appearing around 1520 cm⁻¹ and 1450 cm⁻¹[1]. This stability indicates that alkyl substitutions at the N1 and C3-carboxylate positions do not significantly disrupt the aromatic delocalization of the heterocyclic core.

Experimental Data Processing Workflow

To achieve high-fidelity comparative data, standardizing the acquisition and processing workflow is mandatory. The logic flow below outlines the necessary steps to ensure spectral integrity.

IR_Workflow N1 1. Sample Preparation (Neat Liquid/Solid) N2 2. Background Scan (Air/Blank Validation) N1->N2 N3 3. ATR-FTIR Acquisition (Diamond Crystal) N2->N3 N4 4. Data Processing (ATR & Baseline Correction) N3->N4 N5 5. Peak Assignment (C=O, C=N, C-H) N4->N5 N6 6. Comparative Analysis (vs. Analogs) N5->N6

Figure 1: Self-validating ATR-FTIR workflow for pyrazole-3-carboxylate spectral analysis.

Self-Validating ATR-FTIR Protocol

Attenuated Total Reflectance (ATR) is the preferred sampling methodology for these pyrazole derivatives due to the lack of extensive sample preparation required[2]. However, to guarantee trustworthiness, the protocol must be executed as a self-validating system.

Step 1: Crystal Decontamination & Validation

  • Action: Wipe the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free tissue. Allow the solvent to evaporate completely.

  • Validation: Acquire a background spectrum (air). The resulting baseline must be entirely flat between 4000–400 cm⁻¹, save for ambient CO₂ (~2350 cm⁻¹) and atmospheric water vapor. If any aliphatic C-H stretches (~2900 cm⁻¹) are observed, the crystal is still contaminated and must be re-cleaned[3].

Step 2: Sample Application

  • Action: Apply 1–2 µL of the neat MIPC liquid (or 1-2 mg if in solid form) directly onto the center of the ATR crystal.

  • Causality: The evanescent wave generated in ATR-FTIR only penetrates the sample to a depth of approximately 1.5 µm[2]. Therefore, if the sample is a solid, the swivel press must be engaged to apply uniform pressure, eliminating air gaps and ensuring intimate contact between the crystal and the analyte.

Step 3: Spectral Acquisition

  • Action: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Average 32 to 64 scans to optimize the Signal-to-Noise Ratio (SNR).

Step 4: Algorithmic Correction (Critical Step)

  • Action: Apply an ATR correction algorithm via the spectrometer's software prior to peak picking.

  • Causality: The penetration depth of the infrared evanescent wave is wavelength-dependent; it penetrates deeper at lower wavenumbers (fingerprint region) than at higher wavenumbers[2]. Without ATR correction, the relative intensities of the C-O stretches (~1240 cm⁻¹) will appear artificially inflated compared to the C-H stretches (~2900 cm⁻¹), leading to erroneous comparative analysis against transmission-based literature spectra.

Conclusion

Differentiating this compound from its methyl and ethyl analogs via IR spectroscopy relies on precise peak assignments rather than broad functional group identification. By focusing on the gem-dimethyl bending doublet (~1385/1365 cm⁻¹) and the subtle inductive shifts of the ester carbonyl (~1730 vs ~1715 cm⁻¹), researchers can definitively validate their synthesized or procured scaffolds. Adhering to a self-validating ATR-FTIR protocol ensures these subtle spectral nuances are captured with high analytical fidelity.

References

  • Sample Preparation – FT-IR/ATR - Polymer Chemistry Characteriz
  • Sampling Techniques for FTIR Spectroscopy | JASCO |
  • methyl 1-methyl-1H-pyrazole-3-carboxyl
  • Synthesis and Biological Evaluation of vicinal-Diaryl Pyrazole Ethyl Carboxylate Analogs | Asian Publication Corpor

Sources

Comparative Assessment: Methyl 1-isopropyl-1H-pyrazole-3-carboxylate Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of Isomeric Purity

Methyl 1-isopropyl-1H-pyrazole-3-carboxylate (CAS: 15366-34-4 / analogs) is a pivotal heterocyclic building block used in the synthesis of pyrazole-carboxamide fungicides (e.g., Isopyrazam analogs) and kinase inhibitors (e.g., Sildenafil congeners).[1][2]

In drug development, the "technical grade" supply of this intermediate often carries a critical, silent risk: Regioisomeric Impurity .[1][2] The alkylation of methyl 1H-pyrazole-3-carboxylate typically yields a mixture of the desired 1,3-isomer (N1-isopropyl, C3-carboxylate) and the unwanted 1,5-isomer (N1-isopropyl, C5-carboxylate).[1][2]

This guide objectively compares Certified Reference Standards (CRS) against Technical Grade alternatives, providing the experimental protocols required to validate structural identity and purity.

Comparative Analysis: Reference Standard vs. Technical Grade

The following table contrasts the performance metrics of a Certified Reference Standard against typical Technical Grade material.

FeatureCertified Reference Standard (CRS) Technical / Reagent Grade Impact on Research
Assay (HPLC) ≥ 99.5% (w/w)95.0% - 97.0%Low purity compromises IC50 values and kinetic studies.[1]
Regioisomer Purity < 0.1% (1,5-isomer)1.0% - 5.0%The 1,5-isomer is a "dead-end" impurity that lowers yield and complicates downstream purification.[1][2]
Identification 1H-NMR + NOESY + MS 1H-NMR onlySimple 1H-NMR often fails to distinguish the 1,3 vs. 1,5 regioisomers without NOE data.[1][2]
Water Content < 0.1% (Karl Fischer)UncontrolledExcess water hydrolyzes the methyl ester to the carboxylic acid (an active impurity).[1][2]
Residual Solvents Quantified (GC-HS) UnknownSolvents like DMF or DMSO can inhibit biological assays or interfere with coupling reactions.[1]

Visualizing the Regioisomer Challenge

The synthesis of this reference standard involves a bifurcation point where the N-alkylation can occur at either nitrogen atom.[1][2] A Reference Standard must be purified to remove the thermodynamic or kinetic byproducts.[1]

SynthesisPath Start Methyl 1H-pyrazole-3-carboxylate (Starting Material) Reaction N-Alkylation (Bifurcation Point) Start->Reaction  Dissolve in DMF/ACN   Reagent + Isopropyl Halide (Base: K2CO3/Cs2CO3) Isomer13 Target: 1,3-Isomer (this compound) >99% in CRS Reaction->Isomer13  Major Path (Steric Control)   Isomer15 Impurity: 1,5-Isomer (Methyl 1-isopropyl-1H-pyrazole-5-carboxylate) Common in Tech Grade Reaction->Isomer15  Minor Path  

Figure 1: Synthetic pathway illustrating the origin of the critical 1,5-regioisomer impurity.[2]

Experimental Protocols for Validation

To function as a Reference Standard, the material must pass the following self-validating protocols.

Protocol A: Structural Confirmation via NOESY NMR

Objective: Definitively distinguish the 1,3-isomer from the 1,5-isomer. Principle: In the 1,3-isomer, the N-isopropyl group is spatially adjacent to the proton at C5 (H-5).[1][2] In the 1,5-isomer, the N-isopropyl group is adjacent to the methyl ester, and H-5 is replaced by the ester, eliminating the specific NOE signal.[1][2]

Method:

  • Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 (preferred for sharp pyrazole peaks).

  • Experiment: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) sequence.

  • Analysis Criteria:

    • 1,3-Isomer (Target): Observe a strong cross-peak between the N-CH (isopropyl methine, ~4.5-5.0 ppm) and the H-5 pyrazole ring proton (~7.8-8.0 ppm) .[1][2]

    • 1,5-Isomer (Impurity): Absence of the N-CH/H-5 cross-peak.[1][2] Instead, observe NOE between N-CH and the Ester Methyl (~3.8 ppm) .[1][2]

Protocol B: Purity Assessment via Reverse-Phase HPLC

Objective: Quantify the 1,5-regioisomer impurity. Challenge: The isomers have identical molecular weights (LC-MS cannot distinguish them easily) and very similar polarities.[1]

Chromatographic Conditions:

  • Column: C18 High-Resolution (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)[1][2]

    • 2-15 min: 5% → 60% B (Slow gradient for isomer resolution)[1][2]

    • 15-20 min: 60% → 95% B[1][2]

  • Detection: UV at 220 nm (pyrazole absorption) and 254 nm .[1][2]

Acceptance Criteria:

  • Resolution (Rs): > 1.5 between the Main Peak (1,3-isomer) and the Impurity Peak (1,5-isomer).[1][2]

  • Purity Calculation: Area Normalization method (Target Peak Area / Total Area × 100).[1][2]

Analytical Workflow Diagram

This workflow ensures that only material meeting the "Reference Standard" definition is released for use in critical assays.[1]

Workflow Sample Raw Material Batch NMR_Test Step 1: 1H-NMR & NOESY Sample->NMR_Test Decision_ID Isomer Confirmed? NMR_Test->Decision_ID HPLC_Test Step 2: HPLC Purity (Gradient) Decision_ID->HPLC_Test Yes (NOE Observed) Reject REJECT / Downgrade to Tech Grade Decision_ID->Reject No (Wrong Isomer) Decision_Purity Purity > 99.5%? Isomer < 0.1%? HPLC_Test->Decision_Purity KF_Test Step 3: Karl Fischer (Water) Decision_Purity->KF_Test Yes Decision_Purity->Reject No Release RELEASE as Certified Reference Standard KF_Test->Release Water < 0.1% KF_Test->Reject Water > 0.1%

Figure 2: Quality Control Decision Tree for Reference Standard Certification.

Handling and Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The methyl ester is susceptible to hydrolysis if exposed to ambient moisture.[1]

  • Solubility: Soluble in DMSO, Methanol, Dichloromethane.[1][2] Sparingly soluble in water.[1][2]

References

  • Regioselectivity in Pyrazole Alkylation

    • Study on the steric redirection of alkylation in 1H-pyrazole-3-carboxyl
    • Source:

  • Analytical Method Validation (HPLC)

    • Validation of RP-HPLC methods for pyrazole deriv
    • Source: [2]

  • Structural Characterization (NMR/X-Ray)

    • Crystal structure and NMR assignment of methyl pyrazole-3-carboxylate deriv
    • Source: [1][2][4]

  • General Chemical Safety & Properties

    • Methyl 1H-pyrazole-3-carboxylate Safety D
    • Source: [1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.